SID 26681509
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWAYTTYNFEKL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Functional Profile of SID 26681509: A Potent and Selective Cathepsin L Inhibitor
SID 26681509 has been identified as a potent, reversible, competitive, and selective inhibitor of human cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes. This technical guide provides an in-depth overview of the function, inhibitory profile, and experimental basis of this compound, tailored for researchers, scientists, and drug development professionals.
This compound demonstrates a time-dependent inhibition of cathepsin L, with its potency significantly increasing with longer pre-incubation times.[1][2] Beyond its primary target, this compound has been shown to inhibit other cathepsins and displays activity against parasitic protozoa such as Plasmodium falciparum and Leishmania major.[1][3] Furthermore, this compound has shown therapeutic potential in preclinical models of inflammation and ischemia-reperfusion injury.[3]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified across various targets. The data, summarized below, highlights its selectivity and time-dependent action on cathepsin L.
| Target Enzyme/Organism | IC50 Value | Conditions |
| Human Cathepsin L | 56 nM | No pre-incubation[1] |
| 7.5 ± 1.0 nM | 1-hour pre-incubation[1] | |
| 4.2 ± 0.6 nM | 2-hour pre-incubation[1] | |
| 1.0 ± 0.5 nM | 4-hour pre-incubation[1] | |
| Human Cathepsin B | 618 nM - 8.442 µM | 1-hour pre-incubation[1][3] |
| Human Cathepsin K | 618 nM - 8.442 µM | 1-hour pre-incubation[1][3] |
| Human Cathepsin S | 618 nM - 8.442 µM | 1-hour pre-incubation[1][3] |
| Human Cathepsin V | 0.5 µM (500 nM) | Not specified[1][3] |
| Human Cathepsin G | No inhibitory activity | Not applicable[1][3] |
| Papain | 618 nM - 8.442 µM | 1-hour pre-incubation[1][3] |
| Plasmodium falciparum | 15.4 ± 0.6 µM | In vitro propagation assay[1] |
| Leishmania major | 12.5 ± 0.6 µM | Promastigote toxicity assay[1] |
Kinetic Parameters for Human Cathepsin L Inhibition
A transient kinetic analysis has characterized this compound as a slow-binding and slowly reversible competitive inhibitor of human cathepsin L.[1][3]
| Parameter | Value |
| k_on | 24,000 M⁻¹s⁻¹[1][3] |
| k_off | 2.2 x 10⁻⁵ s⁻¹[1][3] |
| K_i | 0.89 nM[1][3] |
Signaling Pathway and Mechanism of Action
Recent studies have elucidated a potential mechanism for the anti-inflammatory effects of this compound, suggesting its role in modulating Toll-like receptor 4 (TLR4) signaling. High-mobility group box 1 (HMGB1), a damage-associated molecular pattern (DAMP), can activate TLR4, leading to a pro-inflammatory cascade. This process is thought to be facilitated by cathepsin V. This compound, by inhibiting cathepsin V, is proposed to interfere with the HMGB1-TLR4 interaction, thereby reducing downstream inflammatory signaling, such as the production of tumor necrosis factor-alpha (TNF-α).[3]
Proposed mechanism of this compound in modulating HMGB1-induced inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
IC50 Determination for Cathepsin L
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against human cathepsin L.[1]
-
Compound Preparation : A 16-point, two-fold serial dilution of this compound in dimethyl sulfoxide (DMSO) is prepared, with concentrations ranging from 2.5 mM to 76 nM.
-
Assay Plate Setup : In a 96-well assay plate, 38 µL of water and 2 µL of the diluted inhibitor are added to each well. Control wells receive 2 µL of DMSO without the inhibitor.
-
Enzyme and Substrate Addition : 47.5 µL of human cathepsin L (18.3 ng/mL) is added to each well. For time-dependent inhibition studies, the enzyme and inhibitor are pre-incubated for specified durations (e.g., 0, 1, 2, or 4 hours). Following the incubation, 5 µL of the fluorogenic substrate Z-Phe-Arg-AMC is added to initiate the reaction.
-
Data Acquisition : The hydrolysis of the substrate, which releases the fluorescent AMC molecule, is monitored using a fluorescence microplate reader.
-
Data Analysis : The rate of substrate conversion is calculated, and the IC50 value is determined by fitting the dose-response data to a suitable inhibition model.
Kinetic Analysis of Cathepsin L Inhibition
The following protocol details the transient kinetic analysis to determine the association (k_on) and dissociation (k_off) rate constants for the inhibition of cathepsin L by this compound.[1]
-
Reaction Setup : Varying concentrations of this compound are mixed with a constant concentration of human cathepsin L and the substrate Z-Phe-Arg-AMC.
-
Progress Curve Monitoring : The reaction progress is monitored continuously by measuring the fluorescence increase over time.
-
Data Fitting : The resulting progress curves for each inhibitor concentration are fit to a five-parameter kinetic inhibition model using optimization software. This model incorporates the rate constants for substrate binding and turnover (k1, k-1, kcat) and inhibitor binding and dissociation (kon, koff).
-
Parameter Determination : The values for k_on and k_off are derived from the best fit of the model to the experimental data. The inhibition constant (K_i) is then calculated as k_off / k_on.
In Vitro Anti-parasitic Assays
Plasmodium falciparum Growth Inhibition Assay [1]
-
Parasite Culture : P. falciparum is cultured in human erythrocytes in a suitable growth medium.
-
Drug Treatment : The cultured parasites are treated with a range of concentrations of this compound.
-
Growth Assessment : Parasite propagation is assessed using a suitable method, such as the incorporation of a radiolabeled precursor like [³H]-hypoxanthine, which is indicative of parasite replication.
-
IC50 Calculation : The concentration of this compound that inhibits parasite growth by 50% is determined from the dose-response curve.
Leishmania major Promastigote Viability Assay [1]
-
Cell Plating : L. major promastigotes (5,000 cells/well) are plated in a 384-well microtiter plate in 20 µL of promastigote growth medium.
-
Compound Treatment : The promastigotes are treated with this compound over a concentration range of 0 to 50 µM for 44 hours.
-
Viability Assessment : 5 µL of Cell-Titer-Blue™ reagent is added to each well and incubated for 4 hours. The fluorescence (A560/A590) is measured using a microtiter plate reader.
-
IC50 Determination : The IC50 value is calculated from the resulting dose-response curve.
HMGB1-Induced TNF-α Production Assay
This assay evaluates the effect of this compound on the production of TNF-α in macrophages stimulated by HMGB1.[3]
-
Cell Culture : Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Pre-treatment : The cells are pre-treated with varying concentrations of this compound (e.g., 1-30 µM) for a specified period.
-
Stimulation : The cells are then stimulated with recombinant HMGB1 to induce an inflammatory response.
-
TNF-α Measurement : The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The dose-dependent effect of this compound on TNF-α production is analyzed to assess its anti-inflammatory activity.
General experimental workflow for in vitro inhibition assays.
In Vivo Efficacy
This compound has demonstrated therapeutic potential in animal models of critical illness.[3]
-
Sepsis : Treatment with this compound significantly improved survival in murine models of sepsis.[3]
-
Ischemia/Reperfusion Injury : The compound was shown to reduce liver damage in murine models of warm liver ischemia/reperfusion injury.[3]
These findings suggest that the inhibitory action of this compound on cathepsins, particularly cathepsin L and V, can translate into protective effects in complex inflammatory conditions. Further research is warranted to fully elucidate the therapeutic potential and clinical applicability of this compound.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
SID 26681509: A Technical Guide to a Slow-Binding Inhibitor of Human Cathepsin L
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SID 26681509, a novel thiocarbazate compound identified as a potent, selective, and slowly reversible competitive inhibitor of human cathepsin L. The document details the kinetic properties, selectivity profile, and the experimental methodologies used to characterize this compound, offering valuable insights for researchers in enzymology and drug discovery.
Introduction
This compound is a small molecule inhibitor of human cathepsin L, an enzyme implicated in various physiopathological processes, including cancer progression, immunological disorders, and parasitic infections.[1][2] Discovered through a high-throughput screen of the National Institutes of Health Molecular Libraries Small Molecule Repository, this compound exhibits a time-dependent inhibition mechanism, classifying it as a slow-binding inhibitor.[1][2] Its unique kinetic profile, characterized by a slow onset of inhibition and a slow dissociation from the target enzyme, makes it a subject of significant interest for therapeutic development.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been quantified through a series of kinetic and comparative assays. The data, summarized below, highlights its potency, time-dependency, and selectivity.
Table 1: Time-Dependent Inhibition of Human Cathepsin L by this compound
| Preincubation Time | IC₅₀ (nM) |
| 0 hours | 56 ± 4 |
| 1 hour | 7.5 ± 1.0 |
| 2 hours | 4.2 ± 0.6 |
| 4 hours | 1.0 ± 0.5 |
Data sourced from Shah et al., 2008.[2][3]
Table 2: Kinetic Constants for this compound Inhibition of Human Cathepsin L
| Parameter | Value |
| k_on | 24,000 M⁻¹s⁻¹ |
| k_off | 2.2 x 10⁻⁵ s⁻¹ |
| K_i | 0.89 nM |
Determined through transient kinetic analysis for single-step reversibility.[1][2][4]
Table 3: Selectivity Profile of this compound Against Various Proteases
| Protease | IC₅₀ (nM) | Fold Selectivity vs. Cathepsin L (0h preincubation) |
| Human Cathepsin L | 56 | 1 |
| Papain | 618 | 11 |
| Cathepsin B | > 8,442 | > 151 |
| Cathepsin K | > 8,442 | > 151 |
| Cathepsin S | 3,948 | 70 |
| Cathepsin V | > 8,442 | > 151 |
| Cathepsin G | No activity | - |
IC₅₀ values for other proteases were determined after a one-hour incubation.[1][2]
Mechanism of Action: Slow-Binding Inhibition
Slow-binding inhibition is characterized by a time-dependent increase in inhibitor potency. This typically occurs through a two-step mechanism: an initial rapid formation of an enzyme-inhibitor complex (E·I), followed by a slower conformational change to a more tightly bound complex (E*·I).
Caption: Generalized mechanism of slow-binding inhibition.
The kinetic data for this compound is consistent with this model, where the initial IC₅₀ of 56 nM represents the initial binding, and the much lower IC₅₀ of 1.0 nM after a 4-hour preincubation reflects the formation of the more stable, slowly-dissociating complex.[1][2][3]
Experimental Protocols
The characterization of this compound involved several key experimental procedures.
IC₅₀ Determination and Time-Dependency
The inhibitory potency of this compound was assessed by measuring the half-maximal inhibitory concentration (IC₅₀). To investigate the time-dependent nature of the inhibition, a preincubation protocol was employed.
Caption: Workflow for time-dependent IC₅₀ determination.
Transient Kinetic Analysis
To determine the rate constants (k_on and k_off), a transient kinetic analysis was performed. This method monitors the progress of the enzymatic reaction in the presence of the inhibitor over time to elucidate the kinetics of the formation and dissociation of the enzyme-inhibitor complex.
Selectivity Profiling
The selectivity of this compound was evaluated by testing its inhibitory activity against a panel of related proteases, including other cathepsins and papain.[1][2] The IC₅₀ values were determined for each enzyme, allowing for a quantitative comparison of selectivity.
Molecular Docking and Binding Interactions
Molecular docking studies were conducted to predict the binding mode of this compound within the active site of cathepsin L. These computational models, based on the crystal structure of the related enzyme papain, revealed key interactions.
Caption: Predicted binding interactions of this compound.
The docking studies indicated that this compound forms hydrogen bonds with key active site residues, including Gln19, Cys25, Gly66, Asp158, and Trp177, and engages in hydrophobic interactions within the S2 and S1' subsites.[2]
Biological Activity and Toxicity
Beyond its enzymatic inhibition, this compound has been evaluated in several biological systems. It demonstrated inhibitory activity against the in vitro propagation of Plasmodium falciparum (malaria parasite) with an IC₅₀ of 15.4 μM and against Leishmania major with an IC₅₀ of 12.5 μM.[1][3] Importantly, the compound showed a lack of toxicity in human aortic endothelial cells and in a zebrafish model.[1][3]
Conclusion
This compound is a well-characterized slow-binding inhibitor of human cathepsin L with high potency and selectivity. Its time-dependent inhibitory mechanism, coupled with a favorable preliminary safety profile, makes it a valuable tool for studying the biological roles of cathepsin L and a promising lead compound for the development of novel therapeutics. The detailed kinetic and structural understanding of its interaction with the target enzyme provides a solid foundation for future optimization and drug design efforts.
References
- 1. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Selectivity Profile of SID 26681509 Against Cathepsins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of SID 26681509, a potent, reversible, and slow-binding inhibitor of human cathepsin L. The document details its inhibitory activity against a panel of related cathepsin proteases, outlines the experimental methodologies for determining this selectivity, and visualizes key related pathways and workflows.
Data Presentation: Quantitative Selectivity Profile
This compound exhibits significant selectivity for human cathepsin L over other related cysteine proteases. The inhibitory activity, as measured by IC50 values, demonstrates a time-dependent increase in potency, characteristic of a slow-binding inhibitor. The following table summarizes the IC50 values of this compound against papain and several human cathepsins at various pre-incubation times.
| Target Enzyme | IC50 (nM) at 0 hr | IC50 (nM) at 1 hr | IC50 (nM) at 4 hr | Selectivity Index (vs. Cathepsin L at 1 hr) |
| Human Cathepsin L | 56 | 7.5 | 1.0 | 1 |
| Papain | - | 618 | - | 82.4 |
| Human Cathepsin B | - | >10,000 | - | >1333 |
| Human Cathepsin K | - | 1120 | - | 149.3 |
| Human Cathepsin S | - | 8442 | - | 1125.6 |
| Human Cathepsin V | - | 500 | - | 66.7 |
| Human Cathepsin G | No Inhibition | No Inhibition | No Inhibition | - |
Data compiled from multiple sources.[1][2][3][4] The selectivity index is calculated as the ratio of the IC50 for the assayed protease to the IC50 for cathepsin L at the 1-hour time point.[2]
Experimental Protocols
The determination of the selectivity profile of this compound involves a series of fluorometric enzymatic assays. The following is a generalized protocol synthesized from established methodologies for assessing cathepsin inhibition.
Materials and Reagents
-
Recombinant human cathepsins (L, B, K, S, V) and papain
-
This compound
-
Fluorogenic substrates:
-
Assay Buffer (example for Cathepsin B): 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0. Buffers for other cathepsins should be optimized for pH and ionic strength.
-
Activating Buffer (containing a reducing agent like DTT or L-cysteine)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Assay Procedure
-
Enzyme Activation: Recombinant cathepsins are typically supplied in an inactive form and require activation. This is achieved by incubating the enzyme in an activation buffer containing a reducing agent (e.g., DTT) for a specified time at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the appropriate assay buffer to the desired final concentrations.
-
Enzyme-Inhibitor Pre-incubation:
-
Add the activated enzyme solution to the wells of a 96-well plate.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells containing the enzyme.
-
Incubate the plate at room temperature for varying durations (e.g., 0, 1, and 4 hours) to assess the time-dependent inhibition.
-
-
Initiation of Reaction: Add the appropriate fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value for the respective enzyme.
-
Fluorometric Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm). Readings are typically taken every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction from the linear portion of the progress curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits Cathepsin V, disrupting HMGB1-induced TNF-α production.
Experimental Workflow
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Synthetic Cathepsin Inhibitors: R&D Systems [rndsystems.com]
An In-depth Technical Guide on the Investigation of Leishmania major with SID 26681509
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity and experimental investigation of the compound SID 26681509 against the protozoan parasite Leishmania major, the causative agent of cutaneous leishmaniasis. This document details the quantitative inhibitory data, experimental methodologies, and a hypothesized mechanism of action based on the compound's known molecular target.
Quantitative Data Summary
The inhibitory activity of this compound against Leishmania major has been quantified in vitro. The following table summarizes the key data point.
| Compound | Organism | Assay Type | IC50 (µM) | Citation |
| This compound | Leishmania major promastigotes | In vitro propagation assay | 12.5 ± 0.6 | [1][2] |
| This compound | Plasmodium falciparum | In vitro propagation assay | 15.4 ± 0.6 | [1][3] |
| This compound | Human Cathepsin L | Enzymatic assay | 0.056 | [3] |
Experimental Protocols
The following section details the methodology used to determine the in vitro efficacy of this compound against Leishmania major promastigotes.
In Vitro Leishmania major Promastigote Viability Assay
This protocol outlines the steps to assess the dose-dependent effect of this compound on the viability of Leishmania major promastigotes.
Materials:
-
Leishmania major promastigotes
-
Promastigote growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
384-well microtiter plates
-
Cell-Titer-Blue™ reagent
-
SpectraMax M5 microtiter plate reader or equivalent
Procedure:
-
Cell Plating: Dispense 5,000 Leishmania major promastigotes in 20 µL of promastigote growth medium into each well of a 384-well microtiter plate.[1]
-
Compound Preparation and Addition: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should range from 0 µM to 50 µM.[1] Ensure the final DMSO concentration is constant across all wells, typically at 0.5%.[1] Add the diluted compound to the appropriate wells.
-
Incubation: Incubate the plate for 44 hours under appropriate conditions for promastigote growth.[1]
-
Viability Assessment: Add 5 µL of Cell-Titer-Blue™ reagent to each well and incubate for an additional 4 hours.[1]
-
Data Acquisition: Measure the relative fluorescence units (RFU) at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microtiter plate reader.[1]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the RFU against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow.
Proposed Mechanism of Action of this compound in Leishmania major
This compound is a known inhibitor of cathepsin L.[3][4] In Leishmania, cathepsin L-like cysteine proteases are crucial for various processes, including nutrient acquisition, differentiation, and survival within the host macrophage. By inhibiting this enzyme, this compound likely disrupts these essential pathways, leading to parasite death.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cathepsin L is crucial for a Th1-type immune response during Leishmania major infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SID 26681509: In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of SID 26681509, a potent, slow-binding inhibitor of human cathepsin L. The following sections describe the methodologies for assessing its inhibitory activity, selectivity, cytotoxicity, and anti-parasitic effects.
Data Presentation
The quantitative data for the in vitro activity of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Inhibition of Human Cathepsin L by this compound
| Pre-incubation Time (hours) | IC₅₀ (nM) |
| 0 | 56 ± 4 |
| 1 | 7.5 ± 1.0 |
| 2 | 4.2 ± 0.6 |
| 4 | 1.0 ± 0.5 |
Table 2: Selectivity Profile of this compound against Various Proteases (1-hour pre-incubation)
| Protease | IC₅₀ (nM) | Selectivity Index (IC₅₀ Protease / IC₅₀ Cathepsin L) |
| Papain | 618 | 11 |
| Cathepsin B | 8442 | 151 |
| Cathepsin K | >10000 | >178 |
| Cathepsin S | >10000 | >178 |
| Cathepsin V | 390 | 7 |
| Cathepsin G | No inhibition | - |
Table 3: Anti-parasitic Activity of this compound
| Parasite | Assay | IC₅₀ (µM) |
| Plasmodium falciparum | In vitro propagation | 15.4 ± 0.6 |
| Leishmania major promastigotes | Toxicity | 12.5 ± 0.6 |
Table 4: Cytotoxicity of this compound
| Cell Line | Concentration (µM) | Result |
| Human Aortic Endothelial Cells | 100 | Non-toxic |
Experimental Protocols
The following are detailed protocols for the key in vitro assays performed with this compound.
1. Human Cathepsin L Inhibition Assay
This protocol details the procedure for determining the inhibitory potency of this compound against human cathepsin L.
-
Materials:
-
Human Cathepsin L (recombinant)
-
This compound
-
Z-Phe-Arg-AMC (substrate)
-
Assay Buffer (specific composition to be optimized, typically a buffer at pH 5.5 containing DTT and EDTA)
-
DMSO
-
384-well black plates
-
Fluorescent microplate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 47.5 µL of human cathepsin L (18.3 ng/mL in assay buffer) to wells containing 47.5 µL of the diluted this compound or vehicle control (assay buffer with DMSO).
-
For time-dependent inhibition, pre-incubate the enzyme-inhibitor mixture for 0, 1, 2, or 4 hours at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of Z-Phe-Arg-AMC substrate.
-
Monitor the hydrolysis of the substrate by measuring the increase in fluorescence (Excitation/Emission wavelengths appropriate for AMC) over time using a fluorescent microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ values by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
2. Protease Selectivity Assay
This protocol is for assessing the selectivity of this compound against other proteases like papain and various cathepsins.[1]
-
Materials:
-
Papain, Cathepsin B, G, K, S, and V
-
Appropriate substrates for each enzyme (e.g., Z-Phe-Arg-AMC for papain, cathepsin K, S, and V; Z-Arg-Arg-AMC for cathepsin B)[1]
-
This compound
-
Assay buffers (optimized for each enzyme)
-
DMSO
-
384-well black plates
-
Fluorescent microplate reader
-
-
Protocol:
-
Follow the same general procedure as the Cathepsin L inhibition assay.
-
Use the specific enzyme and its corresponding substrate in each assay.[1] The following concentrations of enzymes were used: papain (11 ng/mL), cathepsin K (35 ng/mL), cathepsin S (40 ng/mL), cathepsin V (39 ng/mL), and cathepsin B (65 ng/mL).[1]
-
For this selectivity profile, a pre-incubation time of 1 hour was used.
-
Determine the IC₅₀ value for each protease.
-
Calculate the selectivity index by dividing the IC₅₀ of the tested protease by the IC₅₀ of human cathepsin L.
-
3. Cell Viability (Cytotoxicity) Assay
This protocol determines the effect of this compound on the viability of human aortic endothelial cells.
-
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Cell culture medium (e.g., EGM-2)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear bottom white plates
-
Luminometer
-
-
Protocol:
-
Seed HAECs in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (up to 100 µM) or vehicle control (DMSO) for a specified period (e.g., 24 or 48 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Express cell viability as a percentage of the vehicle-treated control cells.
-
4. Plasmodium falciparum In Vitro Propagation Assay
This assay evaluates the ability of this compound to inhibit the growth of the malaria parasite, Plasmodium falciparum.[1]
-
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
This compound
-
SYBR Green I dye
-
96-well plates
-
Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
-
Protocol:
-
Prepare a synchronized culture of P. falciparum at the ring stage.
-
Dilute the culture to the desired parasitemia and hematocrit.
-
Add the parasite culture to a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours under the specified gas conditions at 37°C.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence on a microplate reader.
-
Determine the IC₅₀ value by plotting the fluorescence against the logarithm of the inhibitor concentration.
-
5. Leishmania major Promastigote Toxicity Assay
This protocol assesses the toxicity of this compound against the promastigote stage of Leishmania major.[1]
-
Materials:
-
L. major promastigote culture
-
M199 medium supplemented with fetal bovine serum
-
This compound
-
Resazurin-based viability reagent
-
96-well plates
-
Incubator (26°C)
-
-
Protocol:
-
Culture L. major promastigotes to the logarithmic growth phase.
-
Seed the promastigotes into a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at 26°C for 48 hours.
-
Add the resazurin-based reagent to each well and incubate for another 4-24 hours.
-
Measure the fluorescence or absorbance, depending on the specific reagent used.
-
Determine the IC₅₀ value by plotting the signal against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Slow-binding, reversible inhibition of Cathepsin L by this compound.
Caption: General experimental workflow for in vitro assays of this compound.
References
Application Notes and Protocols for SID 26681509
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the recommended storage and handling of SID 26681509, a potent, reversible, and selective inhibitor of human cathepsin L[1][2][3]. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Introduction
This compound (PubChem CID: 16725315) is a thiocarbazate-based small molecule that acts as a slow-binding, competitive inhibitor of human cathepsin L with an IC50 of 56 nM[1][3][4]. Its inhibitory activity increases with preincubation time, reaching an IC50 of 1.0 nM after a four-hour preincubation with the enzyme[1][2][5]. Due to its role in modulating cathepsin L activity, which is implicated in various physiological and pathological processes, proper handling and storage of this compound are paramount for its effective use in research.
Recommended Storage Conditions
To ensure the long-term stability and activity of this compound, it is essential to store it under the appropriate conditions, both in its solid form and in solution. The following table summarizes the recommended storage temperatures and durations.
| Form | Storage Temperature | Recommended Duration | Supplier/Source |
| Solid (Powder) | -20°C | Up to 3 years | TargetMol[2] |
| -20°C | Not specified | R&D Systems, APExBIO, Tocris[6][7] | |
| Stock Solution | -80°C | Up to 1 year | TargetMol[2] |
| -80°C | Up to 6 months | MedChemExpress[1] | |
| -20°C | Up to 1 month | MedChemExpress[1] | |
| Below -20°C | Several months (short-term recommended) | APExBIO[6] |
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. DMSO is the most common solvent for creating high-concentration stock solutions.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile polypropylene or glass vials
-
Vortex mixer and/or sonicator
Protocol:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (M.Wt: 539.65), add 185.3 µL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonication or gentle warming of the tube to 37°C for 10 minutes can aid dissolution[6].
-
Aliquoting: Once a clear solution is obtained, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes freeze-thaw cycles, which can degrade the compound over time.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month)[1][2].
Note: For in vivo experiments, it is recommended to prepare fresh working solutions from the stock solution on the day of use[1].
Preparation of Working Solutions
Protocol:
-
Thawing: Retrieve a single aliquot of the stock solution from the freezer and thaw it at room temperature.
-
Dilution: Dilute the stock solution to the final desired concentration using the appropriate aqueous buffer or cell culture medium.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can introduce bubbles and potentially denature proteins in the medium.
-
Use: Use the freshly prepared working solution immediately for your experiments.
Visualization of Protocols
Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the storage and handling of this compound.
Caption: Workflow for this compound storage and preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cysteine Protease | Parasite | TargetMol [targetmol.com]
- 3. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | C27H33N5O5S | CID 16725315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound (3625) by Tocris, Part of Bio-Techne [bio-techne.com]
Application Notes and Protocols for SID 26681509 in Plasmodium falciparum Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SID 26681509 is a potent, reversible, and selective inhibitor of human cathepsin L.[1][2] It has demonstrated inhibitory activity against the in vitro propagation of the malaria parasite, Plasmodium falciparum, making it a compound of interest for antimalarial drug discovery.[1][2] These application notes provide detailed protocols for the use of this compound in P. falciparum culture, including methodologies for assessing its antiplasmodial activity and a summary of its known biochemical properties.
Mechanism of Action
This compound is a slow-binding and slowly reversible competitive inhibitor of human cathepsin L.[1][2] In the context of Plasmodium falciparum, it is hypothesized that this compound targets the parasite's cysteine proteases, known as falcipains. These enzymes are crucial for the degradation of host cell hemoglobin within the parasite's digestive vacuole, a process essential for parasite survival and development.[3][4][5][6] The inhibition of falcipains disrupts this pathway, leading to parasite death. While this compound has a known inhibitory concentration for P. falciparum, direct enzymatic inhibition data on specific falcipains is not yet available in the public domain.
The proposed mechanism of action is the disruption of the hemoglobin degradation pathway:
Figure 1. Proposed inhibition of the P. falciparum hemoglobin degradation pathway by this compound.
Quantitative Data
The following tables summarize the known quantitative inhibitory data for this compound.
Table 1: Inhibitory Activity of this compound against Plasmodium falciparum
| Organism | Assay Type | IC50 (µM) |
| Plasmodium falciparum | In vitro propagation | 15.4[1][2] |
Table 2: Inhibitory Activity and Kinetics of this compound against Human Cathepsin L
| Parameter | Value | Conditions |
| IC50 | 56 nM | No preincubation |
| 1.0 nM | 4-hour preincubation | |
| Ki | 0.89 nM | |
| k_on | 24,000 M⁻¹s⁻¹ | |
| k_off | 2.2 x 10⁻⁵ s⁻¹ |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete culture medium (see Protocol 2)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM):
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution (Molecular Weight: 539.65 g/mol ).
-
Dissolve the powder in an appropriate volume of 100% DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 5.3965 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication can be used to aid dissolution if necessary.[7]
-
Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months.[8]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay.
-
Important: The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid solvent toxicity to the parasites.
-
Protocol 2: In vitro Culture of Asexual Stage Plasmodium falciparum
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete RPMI 1640 medium:
-
RPMI 1640 with L-glutamine
-
25 mM HEPES
-
0.5% Albumax II
-
2 g/L Sodium Bicarbonate
-
50 µM Hypoxanthine
-
10 µg/mL Gentamicin
-
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
37°C incubator
-
Sterile culture flasks or plates
Procedure:
-
Maintain continuous cultures of P. falciparum in human erythrocytes at a 2-5% hematocrit in complete RPMI 1640 medium.[9][10]
-
Incubate the culture flasks at 37°C in a sealed chamber with the gas mixture.[10]
-
Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.
-
Maintain the parasitemia between 1-5% by adding fresh erythrocytes and complete medium as needed.
-
For drug sensitivity assays, synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.[11]
Protocol 3: SYBR Green I-based Drug Sensitivity Assay
This protocol is adapted from previously published methods to determine the 50% inhibitory concentration (IC50) of this compound.[9][12]
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
Serial dilutions of this compound in complete culture medium
-
Positive control (e.g., Chloroquine, Artemisinin) and negative control (0.5% DMSO in medium)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer:
-
20 mM Tris-HCl (pH 7.5)
-
5 mM EDTA
-
0.008% Saponin
-
0.08% Triton X-100
-
SYBR Green I nucleic acid stain (final concentration 1x)
-
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Procedure:
Figure 2. Workflow for the SYBR Green I-based drug sensitivity assay.
-
Plate Setup:
-
Add 100 µL of the serially diluted this compound, positive control, and negative control to the appropriate wells of a 96-well plate. Each concentration should be tested in triplicate.
-
-
Parasite Addition:
-
Add 100 µL of the synchronized ring-stage parasite culture to each well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a gassed chamber.
-
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with uninfected erythrocytes) from all readings.
-
Normalize the data to the negative control (100% growth) and positive control (0% growth).
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a non-linear regression model.
-
Protocol 4: Stage-Specific Inhibition Assay
To determine if this compound has a specific activity against a particular asexual stage of P. falciparum, a modified drug sensitivity assay can be performed.
Procedure:
-
Prepare three sets of tightly synchronized parasite cultures at the early ring (0-8 hours post-invasion), trophozoite (20-28 hours post-invasion), and schizont (36-44 hours post-invasion) stages.
-
Expose each synchronized culture to serial dilutions of this compound for a short period (e.g., 6-8 hours).
-
After the exposure period, wash the cells twice with complete culture medium to remove the compound.
-
Resuspend the cells in fresh medium and continue incubation until the parasites in the control wells have completed one full life cycle (~48 hours for the ring-stage start, and adjusted accordingly for the other stages).
-
Determine parasite growth inhibition using the SYBR Green I method as described in Protocol 3.
-
Compare the IC50 values obtained for each stage to determine if there is a stage-specific effect.
Concluding Remarks
This compound is a valuable tool for studying the role of cysteine proteases in Plasmodium falciparum biology. The protocols outlined above provide a framework for researchers to investigate its antiplasmodial activity and further elucidate its mechanism of action. Future studies should aim to confirm the specific falcipain targets of this compound and explore its efficacy against different parasite strains, including drug-resistant ones.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HEMOGLOBIN METABOLISM IN THE MALARIA PARASITE PLASMODIUM FALCIPARUM | Annual Reviews [annualreviews.org]
- 6. Hemoglobin degradation in the malaria parasite Plasmodium falciparum: an ordered process in a unique organelle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Cysteine Protease | Parasite | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 10. mmv.org [mmv.org]
- 11. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iddo.org [iddo.org]
Application of SID 26681509 in Leishmania Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SID 26681509 is a potent, reversible, and selective inhibitor of human cathepsin L.[1] Emerging research has demonstrated its efficacy against various parasitic organisms, including the protozoan parasite Leishmania, the causative agent of leishmaniasis. This document provides detailed application notes and protocols for the use of this compound in Leishmania research models, focusing on its anti-leishmanial activity and potential mechanisms of action. The information presented herein is intended to guide researchers in utilizing this compound for basic research and drug development purposes.
Leishmania parasites possess cathepsin L-like cysteine proteases that are crucial for their survival, pathogenesis, and modulation of the host immune response. These proteases are considered significant virulence factors, playing roles in nutrient acquisition, tissue invasion, and evasion of host cell apoptosis. The inhibitory action of this compound on these essential parasitic enzymes makes it a compound of interest in the search for novel anti-leishmanial therapeutics.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against Leishmania major.
| Parameter | Organism | Parasite Stage | Value | Reference |
| IC50 | Leishmania major | Promastigote | 12.5 µM | [1] |
Mechanism of Action & Signaling Pathways
This compound primarily targets cathepsin L and related cysteine proteases. In Leishmania, these proteases are integral to the parasite's ability to survive and replicate within the host macrophage. Inhibition of these enzymes by this compound is hypothesized to disrupt key parasitic processes and interfere with the parasite's ability to manipulate the host cell's signaling pathways.
Leishmania parasites are known to modulate host cell signaling to prevent apoptosis and create a favorable intracellular environment for their replication. Cysteine proteases secreted by the parasite can cleave host cell proteins, including transcription factors like NF-κB and AP-1, which are critical for the inflammatory response and cell survival. Furthermore, Leishmania can manipulate host signaling cascades such as the PI3K/Akt and MAPK pathways to inhibit apoptosis.
By inhibiting the parasite's cysteine proteases, this compound may restore the host cell's pro-apoptotic signaling and enhance its ability to clear the infection. The following diagram illustrates a hypothesized signaling pathway for the anti-leishmanial activity of this compound.
Caption: Hypothesized mechanism of this compound in a Leishmania-infected macrophage.
Experimental Protocols
This section provides detailed protocols for the in vitro assessment of this compound against both the promastigote and amastigote stages of Leishmania major.
Protocol 1: In Vitro Anti-promastigote Activity Assay
This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against Leishmania major promastigotes.
Materials:
-
Leishmania major promastigotes (late log phase)
-
M199 medium (supplemented with 10% heat-inactivated fetal bovine serum, 1% penicillin-streptomycin)
-
This compound
-
Resazurin solution (0.125% in PBS)
-
96-well flat-bottom microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (26°C)
-
Microplate reader (570 nm and 600 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with M199 medium to achieve the desired starting concentration for serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Parasite Culture: Culture Leishmania major promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.
-
Assay Setup:
-
Adjust the concentration of promastigotes to 1 x 10^6 parasites/mL in fresh M199 medium.
-
In a 96-well plate, add 100 µL of the parasite suspension to each well.
-
Add 100 µL of the serially diluted this compound to the wells. Include wells with medium and parasites only (negative control) and wells with a known anti-leishmanial drug (positive control, e.g., Amphotericin B).
-
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate the plate for an additional 4-6 hours at 26°C.
-
Measure the fluorescence or absorbance at 570 nm and 600 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro anti-promastigote activity assay.
Protocol 2: In Vitro Macrophage Infection and Anti-amastigote Activity Assay
This protocol is designed to evaluate the efficacy of this compound against the intracellular amastigote stage of Leishmania major within macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
-
RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Leishmania major stationary phase promastigotes
-
This compound
-
Giemsa stain
-
Methanol
-
24-well plates with sterile coverslips
-
Incubator (37°C, 5% CO2)
-
Light microscope
Procedure:
-
Macrophage Culture and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes onto 24-well plates containing sterile coverslips at a density of 2 x 10^5 cells/well.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.
-
Incubate for 48-72 hours at 37°C with 5% CO2.
-
-
Parasite Infection:
-
Wash the differentiated macrophages with fresh RPMI-1640 medium.
-
Infect the macrophages with stationary phase Leishmania major promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4 hours at 37°C with 5% CO2 to allow for phagocytosis.
-
Wash the cells three times with PBS to remove non-phagocytosed promastigotes.
-
-
Compound Treatment:
-
Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include a no-drug control and a positive control (e.g., Amphotericin B).
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
-
Microscopic Evaluation:
-
After incubation, remove the medium and wash the coverslips with PBS.
-
Fix the cells with methanol for 10 minutes.
-
Stain the coverslips with Giemsa stain for 20-30 minutes.
-
Wash the coverslips with distilled water and allow them to air dry.
-
Mount the coverslips on microscope slides.
-
-
Data Analysis:
-
Using a light microscope, determine the percentage of infected macrophages and the average number of amastigotes per macrophage for at least 100 macrophages per coverslip.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.
-
Determine the IC50 value.
-
Caption: Workflow for the in vitro anti-amastigote activity assay.
Conclusion
This compound demonstrates promising in vitro activity against Leishmania major. Its known mechanism of action as a cathepsin L inhibitor provides a strong rationale for its anti-leishmanial effects, targeting essential parasite proteases. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and similar compounds in Leishmania research models. Further studies are warranted to explore its activity against other Leishmania species, its in vivo efficacy, and its precise impact on parasite-host cell signaling interactions.
References
Application Notes and Protocols for SID 26681509: A Potent Cathepsin L Inhibitor for Disease Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SID 26681509 is a potent, reversible, and selective small-molecule inhibitor of human cathepsin L (CTSL), a lysosomal cysteine protease.[1][2][3] Overexpression and aberrant activity of cathepsin L have been implicated in a variety of pathological conditions, including cancer, parasitic infections, and inflammatory diseases.[1][4][5] this compound serves as a valuable research tool for investigating the role of cathepsin L in these disease models and for evaluating its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound in various in vitro and in vivo experimental settings.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₃N₅O₅S | [6] |
| Molecular Weight | 539.65 g/mol | [6] |
| CAS Number | 958772-66-2 | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (up to 50 mM) and ethanol (up to 10 mM) | [6] |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |
Quantitative Data: In Vitro Efficacy and Selectivity
This compound exhibits potent, time-dependent inhibition of human cathepsin L and selectivity over other related proteases.
Table 1: Inhibitory Activity of this compound against Human Cathepsin L
| Parameter | Value | Conditions | Reference |
| IC₅₀ | 56 nM | No pre-incubation | [1][2][3] |
| IC₅₀ | 7.5 nM | 1-hour pre-incubation with enzyme | [1] |
| IC₅₀ | 4.2 nM | 2-hour pre-incubation with enzyme | [1] |
| IC₅₀ | 1.0 nM | 4-hour pre-incubation with enzyme | [1][2][3] |
| Kᵢ | 0.89 nM | [2][3] | |
| kₒₙ | 24,000 M⁻¹s⁻¹ | [2][3] | |
| kₒff | 2.2 x 10⁻⁵ s⁻¹ | [2][3] |
Table 2: Selectivity Profile of this compound against a Panel of Proteases
| Protease | IC₅₀ (1-hour pre-incubation) | Selectivity vs. Cathepsin L (fold) | Reference |
| Cathepsin L | 7.5 nM | 1 | [2][3] |
| Papain | 618 nM | ~82 | [2][3] |
| Cathepsin B | > 10 µM | > 1333 | [2][3] |
| Cathepsin K | 8.442 µM | ~1126 | [2][3] |
| Cathepsin S | 1.125 µM | 150 | [2][3] |
| Cathepsin V | 0.5 µM | ~67 | [2] |
| Cathepsin G | No inhibition | - | [2][3][6] |
Table 3: Activity of this compound in Disease Models
| Disease Model | Assay | IC₅₀ / Effect | Reference |
| Malaria | Plasmodium falciparum in vitro propagation | 15.4 µM | [1][2][3] |
| Leishmaniasis | Leishmania major promastigotes | 12.5 µM | [1][2][3] |
| Cancer | Reversal of doxorubicin resistance in human neuroblastoma and breast cancer cells | Synergistic effect with doxorubicin | [7] |
| Toxicity | Human Aortic Endothelial Cells | Non-toxic up to 100 µM | [1] |
| Toxicity | Zebrafish live organism assay | No toxicity observed at 100 µM | [1] |
Signaling Pathways and Experimental Workflows
Cathepsin L in Cancer Drug Resistance
Cathepsin L contributes to chemotherapy resistance by degrading key nuclear and cytoplasmic drug targets, such as the DNA repair enzyme topoisomerase IIα (Topo-IIα).[6] Inhibition of cathepsin L with this compound can stabilize these targets, thereby sensitizing resistant cancer cells to chemotherapeutic agents like doxorubicin.[6]
References
- 1. Demonstration of cathepsins B, H and L in xenografts of normal and Duchenne-muscular-dystrophy muscles transplanted into nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of SID 26681509
These application notes provide detailed protocols for the in vivo administration of SID 26681509 in murine models of sepsis and liver ischemia/reperfusion injury. The information is based on preclinical studies investigating the therapeutic potential of inhibiting Cathepsin L and V.
Core Concepts
This compound is a potent, reversible, and selective inhibitor of human Cathepsin L, with an IC50 of 56 nM.[1][2] It also exhibits inhibitory activity against other cathepsins, including Cathepsin V.[1][3] Cathepsins are lysosomal proteases that play crucial roles in various physiological and pathological processes, including inflammation. In the context of the studies cited here, this compound was utilized as a tool to investigate the role of Cathepsin V in High Mobility Group Box 1 (HMGB1)-driven inflammation.
Signaling Pathway of HMGB1-Mediated Inflammation
High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule released during cellular stress or death. It can activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α. Evidence suggests that Cathepsin V is involved in the interaction between HMGB1, TLR4, and the adaptor protein MyD88. This compound, by inhibiting Cathepsin V, can disrupt this signaling pathway.
Caption: Simplified signaling pathway of HMGB1-mediated inflammation and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound. Please note that specific in vivo efficacy data (e.g., percentage reduction in inflammatory markers) for this compound from the cited animal studies is not detailed in the primary reference. The studies used this compound as a comparative compound, with the main focus on another drug.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Notes | Reference |
| Human Cathepsin L | 56 nM | Potent and reversible inhibitor. | [1][2] |
| Human Cathepsin L | 1.0 nM | After 4-hour preincubation. | [1] |
| Plasmodium falciparum | 15.4 µM | Inhibits in vitro propagation. | [1] |
| Leishmania major | 12.5 µM | Toxic to promastigotes. | [1] |
| Cathepsin V | 0.5 µM | [1][3] | |
| Papain, Cathepsins B, K, S | 618 nM - 8.442 µM | After one hour of incubation. | [1] |
| Cathepsin G | No inhibitory activity | [1][2] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in murine models of sepsis and liver ischemia/reperfusion injury.
Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)
This model is a widely used and clinically relevant model of polymicrobial sepsis.
Experimental Workflow:
Caption: Experimental workflow for the cecal ligation and puncture (CLP) sepsis model.
Protocol Details:
-
Animal Model: Male BALB/c mice, 8-12 weeks old.
-
Anesthesia: Appropriate anesthesia as per institutional guidelines.
-
Surgical Procedure (CLP):
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum just below the ileocecal valve to prevent intestinal obstruction.
-
Puncture the cecum once or twice with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Drug Administration:
-
Compound: this compound.
-
Dosage: The specific dosage used in the comparative study is not detailed in the primary reference. A typical starting point for in vivo studies with novel inhibitors would be in the range of 1-10 mg/kg, but dose-response studies are recommended.
-
Vehicle: The primary study does not specify the vehicle for this compound. A common vehicle for in vivo administration of similar compounds is 10% DMSO in saline or a solution containing PEG300 and Tween-80.
-
Route of Administration: Intraperitoneal (i.p.).
-
Timing: Administer at the time of CLP surgery.
-
-
Post-Operative Care and Monitoring:
-
Provide fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously).
-
Monitor animal survival at regular intervals for up to 7 days.
-
Collect blood and tissue samples at specified time points for analysis of inflammatory markers (e.g., TNF-α, IL-6) and organ damage.
-
Murine Model of Liver Ischemia/Reperfusion (I/R) Injury
This model simulates the liver damage that can occur during transplantation and major hepatic surgery.
Experimental Workflow:
Caption: Experimental workflow for the liver ischemia/reperfusion (I/R) injury model.
Protocol Details:
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Anesthesia: Appropriate anesthesia as per institutional guidelines.
-
Surgical Procedure (I/R):
-
Perform a midline laparotomy.
-
Induce partial warm ischemia by clamping the hepatic artery and portal vein that supply the left and median lobes of the liver (approximately 70% of the liver).
-
Maintain ischemia for a defined period (e.g., 90 minutes).
-
Remove the clamp to initiate reperfusion.
-
Close the abdominal incision.
-
-
Drug Administration:
-
Compound: this compound.
-
Dosage: The specific dosage used in the comparative study is not detailed. Dose-ranging studies are recommended.
-
Vehicle: As with the sepsis model, a suitable vehicle such as 10% DMSO in saline is appropriate.
-
Route of Administration: Intravenous (i.v.), typically via the tail vein.
-
Timing: Administer at the onset of reperfusion.
-
-
Post-Operative Care and Monitoring:
-
Maintain body temperature during and after surgery.
-
At the end of the reperfusion period (e.g., 6 hours), euthanize the animals.
-
Collect blood samples for measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.
-
Harvest liver tissue for histological analysis (e.g., H&E staining to assess necrosis) and measurement of inflammatory markers.
-
Safety and Toxicology
In preliminary studies, this compound was found to be non-toxic to human aortic endothelial cells at 100 µM and demonstrated a lack of toxicity in a zebrafish live organism assay at the same concentration. However, comprehensive in vivo toxicology studies in mammalian models have not been reported in the searched literature. It is essential to conduct appropriate safety and toxicology assessments before extensive in vivo use.
Disclaimer: These protocols are intended for research purposes only and should be adapted and approved by the user's institutional animal care and use committee (IACUC). The provided information is based on publicly available research and does not constitute a validation of the compound for any therapeutic use.
References
- 1. Short-Term Administration of HIV Protease Inhibitor Saquinavir Improves Skull Bone Healing with Enhanced Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Pathological Tau by Small Molecule Inhibition of the Poly(A):MSUT2 RNA–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SID 26681509
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SID 26681509, specifically addressing challenges with its dissolution in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is readily soluble in DMSO.[1] Different suppliers report slightly varying maximum solubilities, but it is generally agreed to be highly soluble. For practical purposes, preparing stock solutions in the range of 10 mM to 50 mM in pure, anhydrous DMSO should be achievable.[1][2]
Q2: My this compound is not fully dissolving in DMSO, even at concentrations where it is reported to be soluble. What are the common causes?
A2: Several factors can contribute to dissolution issues:
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Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.[3]
-
Compound Purity and Formulation: The presence of insoluble impurities or a different salt form of the compound can affect its solubility.
-
Temperature: Dissolution can be slower at lower temperatures.
-
Insufficient Mechanical Agitation: The compound may require more energy to dissolve completely.
Q3: Are there any recommended procedures to improve the dissolution of this compound in DMSO?
A3: Yes, the following methods are recommended to aid dissolution:
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Sonication: Using an ultrasonic bath can provide the necessary energy to break up compound aggregates and facilitate dissolution.[3][4][5]
-
Gentle Warming: Warming the solution to 37°C for a short period (e.g., 10 minutes) can increase the solubility.[2] Avoid excessive heat, which could degrade the compound.
-
Vortexing: Vigorous mixing can also help to dissolve the compound.
Q4: I observe a precipitate after diluting my DMSO stock solution of this compound into an aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. The compound is likely "crashing out" of solution due to the lower solubility in the aqueous environment. To mitigate this, try the following:
-
Increase the final DMSO concentration in your assay: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. A higher final DMSO concentration will help keep the compound in solution.
-
Modify the dilution method: Instead of adding the aqueous solution to the DMSO stock, add the small volume of DMSO stock to the larger volume of aqueous solution while vortexing or stirring vigorously. This can help to disperse the compound more effectively.
-
Use a co-solvent: For in vivo or other specialized applications, co-solvents can be used to maintain solubility in aqueous formulations.[3][5]
Q5: Are there alternative solvents to DMSO for this compound?
A5: Yes, this compound is also reported to be soluble in ethanol, though to a lesser extent than in DMSO (up to 10 mM).[1][2] For specific applications requiring aqueous solutions, formulations with co-solvents such as PEG300, Tween-80, or SBE-β-CD have been described.[3][5]
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with the dissolution of this compound in DMSO.
Problem: this compound powder is not dissolving in DMSO.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Water in DMSO | Use a fresh, unopened bottle of anhydrous/molecular biology grade DMSO. | The compound dissolves as expected. |
| Low Temperature | Gently warm the vial to 37°C for 10-15 minutes. | Increased temperature enhances solubility. |
| Insufficient Agitation | Place the vial in an ultrasonic bath for 5-10 minutes or vortex vigorously. | The compound is fully dissolved. |
| Insoluble Impurities | If a small amount of particulate matter remains after the above steps, it may be an insoluble impurity. Centrifuge the stock solution and carefully transfer the supernatant to a new tube. | A clear stock solution is obtained. Note: This assumes the impurity is not the active compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 539.65 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 539.65 g/mol = 0.0053965 g = 5.4 mg
-
-
Weigh out 5.4 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the tube to 37°C for 10 minutes and vortex again.
-
Once fully dissolved, store the stock solution at -20°C or -80°C for long-term storage.[4]
Data Presentation
Solubility of this compound in Different Solvents
| Solvent | Reported Solubility | Reference |
| DMSO | >10 mM to 101.92 mM (55 mg/ml) | [1][2][3][4][5] |
| Ethanol | up to 10 mM | [1][2] |
Co-Solvent Formulations for Aqueous Solutions
| Protocol | Composition | Achievable Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.32 mM) | [3][5] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.32 mM) | [3][5] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.32 mM) | [3][5] |
Visualizations
Troubleshooting Workflow for this compound Dissolution
Caption: A flowchart for troubleshooting the dissolution of this compound in DMSO.
Signaling Pathway of this compound as a Cathepsin L Inhibitor
This compound is a potent and reversible inhibitor of human cathepsin L.[1][2][6][7] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation and antigen presentation.
Caption: The inhibitory action of this compound on the enzymatic activity of Cathepsin L.
References
- 1. This compound | Synthetic Cathepsin Inhibitors: R&D Systems [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Cysteine Protease | Parasite | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Tocris Bioscience 3625/10 product information [labome.com]
- 7. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SID 26681509 in High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SID 26681509 in high-throughput screening (HTS) assays. The information is tailored for scientists and drug development professionals to help navigate common challenges and ensure robust and reliable experimental outcomes.
Quick Facts: this compound
| Property | Value | Reference |
| Target | Human Cathepsin L | [1][2] |
| Mechanism of Action | Reversible, Competitive, Slow-Binding Inhibitor | [1] |
| IC50 (no preincubation) | 56 nM | [1] |
| IC50 (4-hour preincubation) | 1.0 nM | [1] |
| Kinetic Constants | kon = 24,000 M-1s-1, koff = 2.2 x 10-5 s-1 | [1] |
Troubleshooting Guide
This section addresses specific issues that may arise during HTS campaigns with this compound in a question-and-answer format.
Q1: My IC50 values for this compound are inconsistent and higher than the reported literature values. What could be the cause?
A1: This is a common issue when working with slow-binding inhibitors like this compound. The apparent potency is highly dependent on the pre-incubation time of the enzyme and inhibitor before initiating the reaction.
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Insufficient Pre-incubation: Without adequate pre-incubation, the enzyme-inhibitor complex does not reach equilibrium, leading to an underestimation of the inhibitor's potency (higher IC50). For this compound, a 4-hour pre-incubation can increase its apparent potency by over 50-fold.
-
Recommendation: We recommend a pre-incubation time of at least 4 hours to achieve maximal and consistent inhibition. It is also advisable to perform a time-course experiment to determine the optimal pre-incubation time for your specific assay conditions.
Q2: I am observing a high degree of variability and "noisy" data in my screening plates. How can I improve my assay's robustness?
A2: High variability in HTS can stem from several factors, particularly when screening for cysteine protease inhibitors.
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Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives and high variability.
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Redox Cycling: Cysteine proteases like Cathepsin L are susceptible to oxidation of their active site cysteine residue. Some compounds can undergo redox cycling in the presence of reducing agents (like DTT, commonly used in cysteine protease assays), generating reactive oxygen species that inactivate the enzyme.
-
Assay Buffer Components: Ensure all buffer components are of high quality and that the pH is stable throughout the experiment.
-
Recommendations:
-
Include a non-ionic detergent, such as Triton X-100 (at a final concentration of 0.01%), in your assay buffer to prevent compound aggregation.
-
To identify redox-cycling compounds, you can perform a counter-screen in the absence of the enzyme or with a known redox-sensitive reporter.
-
Always use freshly prepared buffers and ensure thorough mixing of all assay components.
-
Q3: I have identified several "hits" in my primary screen, but they are not confirming in my secondary assays. How can I reduce the number of false positives?
A3: False positives are a common challenge in HTS. For this compound and other Cathepsin L inhibitors, several strategies can be employed to eliminate them.
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Orthogonal Assays: Use a secondary assay with a different detection method to confirm hits. For example, if your primary screen uses a fluorescence intensity-based readout, a secondary screen using fluorescence polarization or a label-free method like mass spectrometry can help eliminate compounds that interfere with the primary assay's detection system.
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Detergent Sensitivity: True inhibitors should maintain their activity in the presence of a non-ionic detergent, while aggregation-based inhibitors will show a significant drop in potency.
-
Enzyme Concentration Dependence: The IC50 of a true inhibitor should be independent of the enzyme concentration, whereas the potency of non-specific inhibitors often changes with varying enzyme concentrations.
-
Recommendation: Implement a multi-step hit validation workflow that includes an orthogonal assay, a detergent sensitivity test, and an assessment of enzyme concentration dependence to triage false positives effectively.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a potent, reversible, and competitive inhibitor of human Cathepsin L. It exhibits slow-binding kinetics, meaning it binds to the enzyme in a time-dependent manner, forming a stable enzyme-inhibitor complex.[1]
Q: What is the selectivity profile of this compound?
A: this compound is highly selective for Cathepsin L. It shows significantly lower activity against other cathepsins such as B, K, S, and V, and no activity against the serine protease Cathepsin G.[1] The table below summarizes its selectivity.
| Enzyme | IC50 (1-hour preincubation) |
| Cathepsin L | 56 nM |
| Papain | 618 nM |
| Cathepsin B | > 8 µM |
| Cathepsin K | > 8 µM |
| Cathepsin S | > 8 µM |
| Cathepsin V | 0.5 µM |
| Cathepsin G | No inhibition |
Q: How should I prepare a stock solution of this compound?
A: this compound is soluble in DMSO. A common method for preparing a working solution is to first dissolve the compound in DMSO to make a high-concentration stock (e.g., 10-50 mg/mL). For aqueous assay buffers, a serial dilution from the DMSO stock is recommended. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.
Q: Are there any known liabilities for this compound?
A: this compound has been shown to be non-toxic to human aortic endothelial cells and in a zebrafish live organism assay at concentrations up to 100 µM. It is important to assess its cytotoxicity in your specific cell model if you plan to use it in cell-based assays.
Experimental Protocols
Detailed Methodology for a Fluorescence Polarization (FP)-Based HTS Assay for Cathepsin L Inhibition
This protocol is adapted from a validated HTS assay for Cathepsin L inhibitors and is suitable for screening large compound libraries.[3][4]
Materials:
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Recombinant human Cathepsin L
-
FP substrate: FITC-labeled peptide with a biotin tag (e.g., FITC-SIIAYTMSLGAE-Biotin)
-
Avidin
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, 0.01% Triton X-100, pH 5.5
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This compound (or other test compounds) dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Assay Procedure:
-
Compound Plating: Dispense 100 nL of test compounds (or DMSO for controls) into the wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme Preparation: Prepare a solution of Cathepsin L in assay buffer at a 2X final concentration.
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Inhibitor Pre-incubation: Add 5 µL of the 2X Cathepsin L solution to each well containing the compounds. Mix gently and incubate for 4 hours at room temperature, protected from light.
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Substrate-Avidin Mix Preparation: Prepare a 2X solution of the FP substrate and Avidin in assay buffer. The optimal concentrations of substrate and Avidin should be determined empirically to achieve a stable and robust FP signal.
-
Reaction Initiation: Add 5 µL of the 2X substrate-avidin mix to each well to start the enzymatic reaction. The final reaction volume will be 10 µL.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test compound well, mP_min is the average mP of the positive control (no enzyme), and mP_max is the average mP of the negative control (DMSO).
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Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway of Cathepsin L Inhibition
Caption: Cathepsin L is activated from its pro-form by autocatalytic cleavage at low pH. The active enzyme is competitively and reversibly inhibited by this compound through a slow-binding mechanism, leading to the inhibition of downstream proteolytic events.
High-Throughput Screening Workflow for this compound
Caption: A typical HTS workflow for a slow-binding inhibitor like this compound, emphasizing the crucial pre-incubation step and subsequent hit validation.
References
- 1. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L [en.bio-protocol.org]
- 2. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SID 26681509 cytotoxicity assessment in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity assessment of SID 26681509 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, reversible, and selective slow-binding inhibitor of human cathepsin L.[1][2] Its inhibitory activity against cathepsin L is time-dependent, with potency increasing significantly after pre-incubation with the enzyme.[1]
Q2: Is this compound expected to be cytotoxic to human cell lines?
A2: Based on available data, this compound has been shown to be non-toxic to human aortic endothelial cells at concentrations up to 100 μM.[1][3] It also demonstrated a lack of toxicity in a zebrafish live organism assay at the same concentration.[1][3] However, it does exhibit selective toxicity against the malaria parasite Plasmodium falciparum and Leishmania major promastigotes.[1][2]
Q3: I am not observing any cytotoxicity with this compound in my cancer cell line. Is this expected?
A3: It is possible that you may not observe direct cytotoxicity with this compound alone. While cathepsin L is upregulated in many cancers and plays a role in tumor progression and metastasis, its inhibition may not directly trigger cell death in all cancer cell types.[2][4] The effect of cathepsin L inhibition can be cytostatic (inhibiting proliferation) rather than cytotoxic. Furthermore, some studies suggest that the primary role of cathepsin L inhibitors in cancer therapy may be in sensitizing cancer cells to other chemotherapeutic agents and overcoming drug resistance.[1][2]
Q4: Can this compound be used in combination with other anti-cancer drugs?
A4: While specific studies on this compound in combination with other drugs are limited in the provided search results, the inhibition of cathepsin L, in general, has been shown to prevent the development of drug resistance and even reverse it for agents like doxorubicin.[1][2] Therefore, it is a rational approach to investigate the synergistic effects of this compound with other cytotoxic or targeted anti-cancer agents.
Q5: What are the recommended solvent and storage conditions for this compound?
A5: For in vitro experiments, this compound can be dissolved in DMSO.[5][6] Stock solutions should be stored at -20°C or -80°C for long-term stability.[5][7] Please refer to the manufacturer's product data sheet for specific solubility and storage recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observed cytotoxicity in a cancer cell line | The cell line may be insensitive to cathepsin L inhibition alone. The compound may have cytostatic rather than cytotoxic effects. Insufficient incubation time. | 1. Perform a cell proliferation assay (e.g., BrdU incorporation) to assess cytostatic effects. 2. Extend the incubation time (e.g., up to 72 hours). 3. Test this compound in combination with a known cytotoxic agent to look for synergistic effects. 4. Confirm cathepsin L expression and activity in your cell line of interest. |
| Precipitation of the compound in culture medium | The final concentration of the compound exceeds its solubility in the medium. The concentration of the solvent (e.g., DMSO) is too high and is toxic to the cells. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic (typically ≤ 0.5%). 2. Prepare intermediate dilutions of the stock solution in culture medium before adding to the cells. 3. Visually inspect the culture medium for any signs of precipitation after adding the compound. |
| Inconsistent results between experiments | Variability in cell seeding density. Inconsistent compound dilution and addition. Passage number of the cell line affecting its sensitivity. | 1. Maintain a consistent cell seeding protocol. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Use cells within a defined passage number range for all experiments. |
Quantitative Data Summary
Table 1: IC50 Values of this compound
| Target/Organism | Cell Line/Assay Condition | IC50 Value | Reference |
| Human Cathepsin L | Enzymatic Assay (no pre-incubation) | 56 nM | [1][2] |
| Enzymatic Assay (4-hour pre-incubation) | 1.0 nM | [1][2] | |
| Plasmodium falciparum | in vitro propagation assay | 15.4 µM | [1][2] |
| Leishmania major | Promastigote toxicity assay | 12.5 µM | [1][2] |
| Human Aortic Endothelial Cells | Cytotoxicity Assay | > 100 µM (non-toxic) | [1][3] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Tetrazolium-based Assay (e.g., MTT)
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve.
-
Visualizations
Caption: Mechanism of this compound as a Cathepsin L inhibitor.
Caption: General workflow for cytotoxicity assessment.
References
- 1. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. glpbio.com [glpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
How to prevent degradation of SID 26681509
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of SID 26681509, a potent and reversible inhibitor of human cathepsin L. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For long-term storage, this compound should be stored as a powder at -20°C, where it can be stable for up to three years.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared using anhydrous DMSO or ethanol. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage of solutions, it is highly recommended to store them at -80°C, which extends the stability to six months.[1][2] Avoid repeated freeze-thaw cycles.
Q3: My this compound is not dissolving well. What should I do?
A3: If you encounter solubility issues, you can warm the tube to 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[3] Ensure you are using a recommended solvent such as DMSO or ethanol.[4]
Q4: Can I use aqueous buffers to prepare my working solutions?
A4: While working solutions will be used in aqueous buffers for most biological assays, it is not recommended to store this compound in aqueous solutions for extended periods. The thiocarbazate and ester-like moieties in the molecule may be susceptible to hydrolysis. Prepare fresh working dilutions from your stock solution for each experiment.
Q5: How does pre-incubation of this compound with cathepsin L affect its potency?
A5: this compound is a slow-binding inhibitor. Pre-incubating the inhibitor with the enzyme before adding the substrate will result in a significant increase in its apparent potency. For instance, a 4-hour pre-incubation with cathepsin L can increase its potency from an IC50 of 56 nM to 1.0 nM.[1][3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | Degradation of the compound due to improper storage. | Always store the powder at -20°C and stock solutions at -80°C for long-term use.[1][2][6] For solutions, use within one month if stored at -20°C.[1][2] |
| Prepare fresh working solutions for each experiment from a frozen stock. | ||
| Inconsistent IC50 Values | Inconsistent pre-incubation times. | Standardize the pre-incubation time of this compound with the enzyme across all experiments to ensure consistent results.[3][5] |
| Use of old or improperly stored stock solutions. | Prepare fresh stock solutions if degradation is suspected. | |
| Precipitation in Assay | Poor solubility in the final assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay system and does not cause precipitation. If necessary, optimize the solvent concentration. |
| The compound's solubility limit has been exceeded. | Check the solubility data and ensure you are not exceeding the maximum soluble concentration in your final assay volume. |
Quantitative Data Summary
Storage Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[2][6] |
| In Solvent | -80°C | Up to 6 months[1][2] |
| In Solvent | -20°C | Up to 1 month[1][2] |
Solubility
| Solvent | Maximum Concentration |
| DMSO | 50 mM[4] |
| Ethanol | 10 mM[4] |
Inhibitory Potency (IC50) against Cathepsin L
| Pre-incubation Time | IC50 Value |
| 0 hours | 56 nM[1][3] |
| 1 hour | 7.5 nM[3] |
| 2 hours | 4.2 nM[3] |
| 4 hours | 1.0 nM[1][3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Based on the molecular weight of 539.65 g/mol , calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound, add 185.3 µL of anhydrous DMSO.
-
Vortex the solution to mix. If necessary, use sonication or warm the solution to 37°C to ensure complete dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: General Cathepsin L Inhibition Assay
-
Prepare serial dilutions of this compound in the assay buffer from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
In a microplate, add the desired concentration of this compound to the wells containing purified human cathepsin L.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 1 hour) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding a fluorogenic cathepsin L substrate (e.g., Z-FR-AMC).
-
Monitor the fluorescence signal over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Experimental workflow for this compound preparation and use in a cathepsin L inhibition assay.
Caption: Key considerations for preventing the degradation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Synthetic Cathepsin Inhibitors: R&D Systems [rndsystems.com]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Cysteine Protease | Parasite | TargetMol [targetmol.com]
SID 26681509 inconsistent results in enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SID 26681509 in enzymatic assays. The information is tailored to address potential inconsistencies and challenges that may arise during experimentation.
Troubleshooting Guide
Inconsistent results in enzymatic assays with this compound can often be attributed to its specific mechanism of action and general assay variability. This guide provides a structured approach to identifying and resolving common issues.
Question: Why are my IC50 values for this compound inconsistent across experiments?
Answer:
Inconsistent IC50 values for this compound are frequently linked to its characteristics as a slow-binding inhibitor of human cathepsin L. The potency of this inhibitor is highly dependent on the preincubation time with the enzyme before the addition of the substrate.
Key Troubleshooting Steps:
-
Preincubation Time: Ensure a consistent and adequate preincubation period of the enzyme (human cathepsin L) with this compound before initiating the reaction by adding the substrate. The IC50 of this compound dramatically decreases with longer preincubation times. For example, with no preincubation, the IC50 is approximately 56 nM, but it can decrease to 1.0 nM after a 4-hour preincubation.[1]
-
Temperature Control: Enzymes are sensitive to temperature fluctuations.[2] Maintain a constant and optimal temperature throughout the assay, including the preincubation and reaction steps.
-
Reagent Preparation:
-
Assay Component Concentration:
-
Use a substrate concentration at or below the Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors like this compound.[5] For the human cathepsin L cleavage of Z-Phe-Arg-AMC, the Km has been determined to be 0.77 μM.[1]
-
Verify the concentration and activity of your enzyme stock.
-
Question: My enzymatic assay shows low or no inhibition with this compound.
Answer:
This issue can stem from several factors, ranging from the inhibitor's properties to the overall assay setup.
Key Troubleshooting Steps:
-
Inadequate Preincubation: As a slow-binding inhibitor, this compound requires time to bind to the enzyme for maximal effect. A short or non-existent preincubation period will result in significantly lower observed inhibition.[1]
-
Incorrect Reagent Storage and Handling:
-
Substrate Competition: If the substrate concentration is too high, it can outcompete the inhibitor for binding to the enzyme's active site, especially for a competitive inhibitor like this compound.[8]
-
Enzyme Activity: Confirm the activity of your cathepsin L enzyme using a known control inhibitor or by running a reaction without any inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible slow-binding competitive inhibitor of human cathepsin L.[1][6][9] Its slow-binding nature means that the inhibitory effect increases over time as the inhibitor and enzyme form a complex. It is also slowly reversible, meaning the enzyme activity can be restored after the inhibitor dissociates.[1]
Q2: How does preincubation time affect the IC50 of this compound?
A2: The IC50 of this compound against human cathepsin L decreases significantly with longer preincubation times. This is a key characteristic of its slow-binding inhibition.[1]
Q3: What is the selectivity profile of this compound?
A3: this compound is selective for cathepsin L. It shows 7- to 151-fold greater selectivity for cathepsin L compared to papain and cathepsins B, K, V, and S. It has no inhibitory activity against the serine protease cathepsin G.[1][6][7]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution.[4] For long-term storage, the powder form should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for 6 months or -20°C for 1 month.[7]
Q5: What are some general best practices for enzymatic assays to ensure consistent results?
A5:
-
Consistent Pipetting: Use calibrated pipettes and consistent technique to minimize volume errors.[3]
-
Appropriate Plate Type: Use plates suitable for your detection method (e.g., black plates for fluorescence).[3]
-
Run Controls: Always include positive (no inhibitor) and negative (no enzyme) controls in your assay plate.
-
Avoid Contamination: Ensure all reagents and labware are clean to prevent contamination that could inhibit or alter enzyme activity.[2]
Data Presentation
Table 1: Effect of Preincubation Time on IC50 of this compound against Human Cathepsin L
| Preincubation Time (hours) | IC50 (nM) |
| 0 | 56 ± 4 |
| 1 | 7.5 ± 1.0 |
| 2 | 4.2 ± 0.6 |
| 4 | 1.0 ± 0.5 |
Data extracted from Shah et al., 2008.[1]
Table 2: Kinetic Rate Constants for this compound Inhibition of Human Cathepsin L
| Parameter | Value |
| k_on (M⁻¹s⁻¹) | 24,000 |
| k_off (s⁻¹) | 2.2 x 10⁻⁵ |
| K_i (nM) | 0.89 |
Data extracted from Shah et al., 2008.[1]
Table 3: Selectivity of this compound against Various Cysteine Proteases
| Protease | IC50 (nM) after 1 hour | Selectivity Index (IC50 Protease / IC50 Cathepsin L) |
| Papain | 618 | ~11 |
| Cathepsin B | >8,442 | >151 |
| Cathepsin K | 8,442 | ~151 |
| Cathepsin S | 393 | ~7 |
| Cathepsin V | 500 | ~9 |
| Cathepsin G | No inhibition | - |
IC50 values for cathepsin L after 1 hour is approximately 7.5 nM. Data extracted from Shah et al., 2008 and other sources.[1][6][7]
Experimental Protocols
Key Experiment: Determination of IC50 for this compound against Human Cathepsin L
This protocol is based on the methodology described by Shah et al., 2008.[1]
Materials:
-
Human Cathepsin L
-
This compound
-
Z-Phe-Arg-AMC (substrate)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
DMSO
-
96-well black assay plates
-
Plate reader capable of fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations for the dose-response curve. A 16-point two-fold serial dilution is recommended.[1]
-
Prepare working solutions of human cathepsin L and Z-Phe-Arg-AMC in assay buffer.
-
-
Assay Protocol (with Preincubation):
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (for control wells) to each well.
-
Add the appropriate volume of assay buffer.
-
Add the human cathepsin L solution to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined preincubation period (e.g., 0, 1, 2, or 4 hours).
-
Initiate the enzymatic reaction by adding the Z-Phe-Arg-AMC substrate solution to all wells.
-
Immediately begin monitoring the fluorescence signal at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. apexbt.com [apexbt.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pre-incubation time for SID 26681509 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SID 26681509, a potent, reversible, and slow-binding inhibitor of human cathepsin L.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of human cathepsin L.[1][2][3] It functions as a reversible, competitive, and slow-binding inhibitor.[1][4] This "slow-binding" characteristic means that the inhibitor reaches its maximum potency after a pre-incubation period with the enzyme before the addition of the substrate.[5]
Q2: Why is pre-incubation necessary for this compound assays?
Pre-incubation of this compound with cathepsin L allows the inhibitor to form a stable enzyme-inhibitor complex, leading to a significant increase in its inhibitory potency.[5] The IC50 value of this compound decreases as the pre-incubation time increases. For instance, with no pre-incubation, the IC50 is approximately 56 nM. This can decrease to as low as 1.0 nM after a 4-hour pre-incubation.[1][5][6]
Q3: What is the recommended pre-incubation time for this compound?
Pre-incubation times of up to 4 hours have been shown to be effective.[5][7] The optimal pre-incubation time can depend on the specific experimental conditions. It is recommended to perform a time-course experiment to determine the ideal pre-incubation period for your assay.
Q4: What is the expected effect of adjusting pre-incubation time on the IC50 value?
Increasing the pre-incubation time should lead to a lower IC50 value, indicating a more potent inhibition of cathepsin L by this compound. The following table summarizes the effect of pre-incubation time on the IC50 of this compound against human cathepsin L.
| Pre-incubation Time (hours) | IC50 (nM) |
| 0 | 56 ± 4 |
| 1 | 7.5 ± 1.0 |
| 2 | 4.2 ± 0.6 |
| 4 | 1.0 ± 0.5 |
| Data from Shah et al., 2008[5] |
Troubleshooting Guide
Problem 1: No significant decrease in IC50 is observed with increased pre-incubation time.
| Possible Cause | Suggested Solution |
| Enzyme Instability: The cathepsin L enzyme may be losing activity during the extended pre-incubation period. | - Ensure the enzyme is stored correctly at -80°C. - Prepare fresh enzyme dilutions for each experiment. - Include an enzyme-only control (no inhibitor) that is pre-incubated for the same duration to assess enzyme stability. |
| Incorrect Buffer Conditions: The pH or composition of the assay buffer may not be optimal for enzyme stability or inhibitor binding. | - Verify the pH of the assay buffer. - Ensure all buffer components are at the correct final concentrations. |
| Inhibitor Degradation: this compound may be unstable under the experimental conditions. | - Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. - Minimize the exposure of the inhibitor solution to light. |
| Suboptimal Inhibitor Concentration Range: The inhibitor concentrations tested may not be appropriate to observe a shift in IC50. | - Ensure the concentration range of this compound brackets the expected IC50 values for the different pre-incubation times. |
Problem 2: High background signal in the assay.
| Possible Cause | Suggested Solution |
| Substrate Autohydrolysis: The fluorescent substrate may be breaking down spontaneously. | - Prepare fresh substrate solution for each experiment. - Include a substrate-only control (no enzyme or inhibitor) to measure the rate of autohydrolysis. Subtract this background from all measurements. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | - Use high-purity reagents and water. - Prepare fresh buffers and solutions. |
| Plate Interference: The microplate itself may be contributing to the background fluorescence. | - Use low-fluorescence black microplates for fluorescence-based assays. |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Suggested Solution |
| Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure thorough mixing of all components in the well. |
| Temperature Fluctuations: Variations in temperature during incubation can affect enzyme activity. | - Ensure all incubations are performed in a temperature-controlled environment. - Allow all reagents and plates to equilibrate to the assay temperature before starting the reaction. |
| Edge Effects: Wells on the outer edges of the microplate may experience more evaporation, leading to changes in reagent concentrations. | - Avoid using the outer wells of the plate for critical samples. - Fill the outer wells with buffer or water to create a humidified barrier. |
Experimental Protocols
Detailed Methodology for IC50 Determination with Pre-incubation
This protocol is adapted from the kinetic characterization of this compound.[5]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
Cathepsin L: Dilute human cathepsin L to the desired final concentration (e.g., 18.3 ng/mL) in assay buffer.
-
This compound: Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations.
-
Substrate: Prepare a solution of the fluorogenic substrate Z-Phe-Arg-AMC in assay buffer (e.g., to a final concentration of 1-20 µM).
-
-
Pre-incubation:
-
In a 96-well microplate, add 47.5 µL of the cathepsin L solution to wells containing 47.5 µL of the different this compound dilutions or assay buffer (for the no-inhibitor control).
-
Incubate the plate at room temperature for the desired pre-incubation time (e.g., 0, 1, 2, or 4 hours).
-
-
Reaction Initiation:
-
To initiate the enzymatic reaction, add 5 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence (excitation/emission wavelengths appropriate for AMC, e.g., 360/460 nm) over time.
-
-
Data Analysis:
-
Determine the initial reaction rates (v) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Slow-binding inhibition mechanism of this compound with Cathepsin L.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway involving Cathepsin L and its inhibition.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Cathepsin L: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Cysteine Protease | Parasite | TargetMol [targetmol.com]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
SID 26681509 interference with assay reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential interference of SID 26681509 with assay reagents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate potential issues in your experiments.
Understanding this compound
This compound is a potent, reversible, and selective inhibitor of human cathepsin L, with an IC50 of 56 nM.[1][2] It functions as a slow-binding and slowly reversible competitive inhibitor.[1] While its primary activity is well-characterized, like any small molecule, it has the potential to interfere with various biochemical and cell-based assays. This guide will help you navigate these potential challenges.
Troubleshooting Guide
Unexpected or inconsistent results when using this compound may be due to assay interference. This guide provides a systematic approach to identify and resolve these issues.
Initial Assessment of Unexpected Results
| Observed Issue | Potential Cause Related to this compound | Recommended First Step |
| Loss of signal in a primary or secondary assay | Inhibition of a non-target enzyme crucial for the assay readout. | Verify the specificity of this compound against other enzymes in your assay system. |
| Increased signal or false positives | Non-specific activity or interference with the detection method (e.g., fluorescence). | Perform control experiments with this compound in the absence of the primary target. |
| High variability between replicate wells | Compound precipitation or aggregation at the tested concentration. | Check the solubility of this compound in your assay buffer and visually inspect for precipitates. |
| Results change with pre-incubation time | Slow-binding inhibition kinetics of this compound affecting the assay dynamics.[1][3] | Standardize and document all pre-incubation times and conditions. |
Experimental Workflow for Investigating Interference
The following diagram outlines a general workflow to determine if this compound is interfering with your assay.
Caption: Workflow for identifying and mitigating assay interference.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are not reproducible. What could be the cause?
A1: Lack of reproducibility can stem from several factors. With this compound, its slow-binding nature is a key consideration.[1][3] Inconsistent pre-incubation times between the compound and the enzyme before initiating the reaction can lead to significant variability. Ensure that pre-incubation times are consistent across all experiments. Additionally, check for compound precipitation at the concentrations used, as this can lead to inconsistent results.
Q2: I am observing a high background signal in my fluorescence-based assay when using this compound. What should I do?
A2: A high background signal could indicate that this compound is autofluorescent at the excitation and emission wavelengths of your assay. To test for this, run a control experiment with the assay buffer and this compound alone, without any of the biological components of the assay. If you observe a signal, you may need to switch to a different detection method, such as a luminescence or absorbance-based assay, or use an alternative fluorophore with a different spectral profile.
Q3: Could this compound be acting as a Pan-Assay Interference Compound (PAIN)?
A3: Pan-Assay Interference Compounds (PAINS) are molecules that tend to show activity in multiple assays through non-specific mechanisms.[4] While this compound has a defined mechanism of action as a cathepsin L inhibitor, it is always good practice to rule out non-specific effects. Common PAINS often contain reactive functional groups. If you observe activity in multiple, unrelated assays, it is advisable to perform counter-screens and consult with a medicinal chemist to evaluate the compound's structure for potential PAINS motifs.
Q4: How can I confirm that the observed activity of this compound is specific to my target?
A4: To confirm target-specific activity, consider the following experiments:
-
Use an orthogonal assay: This is an assay that measures the same biological endpoint but uses a different technology or principle.[5]
-
Test inactive analogs: If available, test a structurally similar but biologically inactive analog of this compound. This compound should not show activity in your assay.
-
Target knockdown/knockout: In cell-based assays, reducing the expression of the target protein (e.g., via siRNA or CRISPR) should diminish the effect of this compound.
Inhibitory Profile of this compound
The following table summarizes the known inhibitory activity of this compound against various proteases. This information can be useful in determining potential off-target effects in your experiments.
| Enzyme | IC50 Value | Pre-incubation Time | Reference |
| Human Cathepsin L | 56 ± 4 nM | None | [3] |
| Human Cathepsin L | 7.5 ± 1.0 nM | 1 hour | [3] |
| Human Cathepsin L | 4.2 ± 0.6 nM | 2 hours | [3] |
| Human Cathepsin L | 1.0 ± 0.5 nM | 4 hours | [3] |
| Papain | 618 nM | 1 hour | [1][3] |
| Human Cathepsin B | > 10 µM | 1 hour | [3] |
| Human Cathepsin K | 8.442 µM | 1 hour | [1][3] |
| Human Cathepsin S | > 10 µM | 1 hour | [3] |
| Human Cathepsin V | 500 nM | 1 hour | [1] |
| Human Cathepsin G | No inhibitory activity | Not Applicable | [1][3] |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence that could interfere with a fluorescence-based assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your primary assay.
-
Add the diluted compound solutions to the wells of the microplate.
-
Include wells with assay buffer only as a negative control.
-
Read the plate in the fluorescence microplate reader using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data to determine if there is a concentration-dependent increase in fluorescence from this compound alone.
Protocol 2: Serial Dilution to Investigate Interference
Objective: To distinguish between true inhibition and non-specific assay interference.
Materials:
-
This compound stock solution
-
All components of your primary assay (enzyme, substrate, etc.)
-
Assay buffer
-
Microplate reader
Procedure:
-
Perform your standard assay with a high concentration of this compound that shows significant signal modulation.
-
In parallel, prepare a serial dilution of the entire reaction mixture (containing the modulated signal) into the assay buffer.
-
Measure the signal at each dilution point.
-
Calculate the apparent concentration of your analyte at each dilution, correcting for the dilution factor.
-
Interpretation: In the presence of an interfering substance, the apparent analyte concentration will often not be linear with dilution, especially at lower dilutions.[6] As the interfering substance is diluted out, the measured concentration should plateau to the true value.
Logical Flow for Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting potential assay interference with this compound.
Caption: Decision tree for troubleshooting assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Synthetic Cathepsin Inhibitors: R&D Systems [rndsystems.com]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. biocompare.com [biocompare.com]
- 6. myadlm.org [myadlm.org]
Validation & Comparative
A Comparative Guide to Cathepsin L Inhibitors: SID 26681509 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cathepsin L inhibitor SID 26681509 with other notable inhibitors. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate tools for their studies of cathepsin L function and as a potential therapeutic target.
Introduction to Cathepsin L and its Inhibition
Cathepsin L is a lysosomal cysteine protease involved in a wide range of physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[1][2][3] Its dysregulation has been implicated in various diseases such as cancer, neurodegenerative disorders, and viral infections, making it a compelling target for therapeutic intervention.[1][4] This guide focuses on the kinetic and pharmacological properties of this compound and other cathepsin L inhibitors to provide a framework for their comparative evaluation.
Comparative Analysis of Cathepsin L Inhibitors
The following tables summarize the quantitative data for this compound and other selected cathepsin L inhibitors, focusing on their potency, selectivity, and mechanism of action.
Table 1: Potency of Cathepsin L Inhibitors
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Action | Reference |
| This compound | 56 (becomes 1.0 after 4h preincubation) | 0.89 | Reversible, Competitive, Slow-binding | [5][6] |
| Gallinamide A | 5.0 (with 30 min preincubation) | - | Irreversible, Covalent | [7] |
| VBY-825 | 250 (Ki) | 250 | Reversible | [8] |
| Z-Phe-Phe-H | 0.74 | - | Not specified | [9] |
| Z-Phe-Tyr-H | 0.85 | - | Not specified | [9] |
| CLIK-148 | - | - | Irreversible, Covalent | [10] |
Table 2: Selectivity Profile of Cathepsin L Inhibitors
| Inhibitor | Cathepsin B (IC50/Ki, nM) | Cathepsin K (IC50/Ki, nM) | Cathepsin S (IC50/Ki, nM) | Cathepsin V (IC50/Ki, nM) | Cathepsin G | Reference |
| This compound | 8,442 | 618 | 1,000-8,442 | 500 | No inhibition | [5] |
| Gallinamide A | - | - | - | - | - | [7] |
| VBY-825 | 330 (Ki) | 2,300 (Ki, humanized-rabbit) | 130 (Ki) | 250 (Ki) | - | [8] |
| Odanacatib | >300-fold selectivity over Cat K | 0.2 | >300-fold selectivity over Cat K | >300-fold selectivity over Cat K | - | [11] |
Signaling Pathways and Experimental Workflows
Understanding the context in which cathepsin L operates is crucial for interpreting inhibitor studies. Below are diagrams illustrating a key signaling pathway involving cathepsin L and a typical experimental workflow for inhibitor screening.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize cathepsin L inhibitors.
Cathepsin L Activity Assay (Fluorometric)
This protocol is adapted from various sources for determining the enzymatic activity of cathepsin L.[12]
Materials:
-
Recombinant human Cathepsin L
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Cathepsin L Activator: DTT (dithiothreitol)
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Enzyme Activation: Prepare a stock solution of Cathepsin L in assay buffer. Activate the enzyme by adding DTT to a final concentration of 5 mM and incubating for 10-15 minutes at 37°C.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the appropriate inhibitor dilution (or buffer for control).
-
Add 25 µL of the activated Cathepsin L solution to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes, or longer for slow-binding inhibitors like this compound).[5]
-
Initiate the reaction by adding 25 µL of the Z-FR-AMC substrate (final concentration typically 10-20 µM).
-
-
Data Acquisition: Immediately begin reading the fluorescence intensity kinetically using a plate reader with excitation at ~400 nm and emission at ~505 nm.
-
Data Analysis: Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Determination of Reversibility (Dilution Method)
This protocol helps to distinguish between reversible and irreversible inhibitors.[13]
Procedure:
-
Enzyme-Inhibitor Incubation: Incubate a concentrated solution of Cathepsin L with a high concentration of the inhibitor (e.g., 10-fold the IC50) for a sufficient time to ensure binding.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the fluorogenic substrate. The final inhibitor concentration should be well below its IC50.
-
Activity Measurement: Immediately monitor the enzymatic activity as described in the activity assay protocol.
-
Interpretation:
-
Reversible Inhibitor: A rapid recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme upon dilution.
-
Irreversible Inhibitor: Little to no recovery of enzyme activity will be observed, as the covalent bond between the enzyme and inhibitor is not easily broken by dilution.
-
Kinetic Characterization of Slow-Binding Inhibition
For inhibitors like this compound that exhibit slow-binding kinetics, a more detailed kinetic analysis is required to determine the association (k_on) and dissociation (k_off) rate constants.[5]
Procedure:
-
Progress Curve Analysis:
-
Set up the activity assay with varying concentrations of the inhibitor.
-
Monitor the reaction progress (fluorescence vs. time) for an extended period to observe the full curvature of the progress curves.
-
-
Data Fitting: Fit the progress curves to the appropriate equation for slow-binding inhibition to determine the apparent rate constant of inhibition (k_obs) for each inhibitor concentration.
-
Determination of k_on and k_off: Plot k_obs versus the inhibitor concentration. The slope of this line represents the association rate constant (k_on), and the y-intercept represents the dissociation rate constant (k_off). The inhibition constant (Ki) can then be calculated as k_off / k_on.
Conclusion
This compound is a potent, selective, and reversible slow-binding inhibitor of human cathepsin L.[5] Its well-characterized kinetic properties make it a valuable tool for studying the biological functions of this enzyme. When selecting a cathepsin L inhibitor, researchers should consider the specific requirements of their experimental system, including the desired mechanism of action (reversible vs. irreversible) and the necessary selectivity profile. The data and protocols presented in this guide are intended to facilitate this selection process and to support the rigorous investigation of cathepsin L in health and disease.
References
- 1. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]
- 2. Cathepsin L: R&D Systems [rndsystems.com]
- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin L, transmembrane peptidase/serine subfamily member 2/4, and other host proteases in COVID-19 pathogenesis – with impact on gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. mdpi.com [mdpi.com]
- 10. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. probechem.com [probechem.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of SID 26681509 and CA-074: Potency, Selectivity, and Mechanism of Action
In the landscape of cysteine cathepsin inhibitors, SID 26681509 and CA-074 stand out as potent tools for researchers in cellular biology and drug discovery. While both compounds target cathepsins, they exhibit distinct selectivity profiles and mechanisms of action. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific needs.
At a Glance: Key Efficacy and Specificity Data
The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound and CA-074 against their primary targets and other related proteases.
Table 1: Inhibitory Potency of this compound and CA-074
| Inhibitor | Primary Target | Inhibition Metric | Value (nM) | Conditions | Reference |
| This compound | Human Cathepsin L | IC50 | 56 ± 4 | No preincubation | [1][2] |
| IC50 | 7.5 ± 1.0 | 1 hr preincubation | [1] | ||
| IC50 | 4.2 ± 0.6 | 2 hrs preincubation | [1] | ||
| IC50 | 1.0 ± 0.5 | 4 hrs preincubation | [1][2] | ||
| Ki | 0.89 | - | [1][2] | ||
| CA-074 | Human Cathepsin B | Ki | 2 - 5 | - | [3] |
| IC50 | 6 | pH 4.6 | [4] | ||
| IC50 | 723 | pH 7.2 | [4] |
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 (nM) (1-hour preincubation) | Selectivity Index (IC50 Enzyme / IC50 Cathepsin L) | Reference |
| Human Cathepsin L | 4.2 | 1 | [1] |
| Human Cathepsin B | 8442 | 2010 | [1][2] |
| Human Cathepsin K | 618 | 147 | [1][2] |
| Human Cathepsin S | >10000 | >2380 | [1] |
| Human Cathepsin V | 500 | 119 | [2][5] |
| Papain | 398 | 95 | [1][2] |
| Human Cathepsin G | No inhibition | - | [2] |
Table 3: Selectivity Profile of CA-074
| Enzyme | Ki (µM) | Selectivity (approx. fold vs. Cathepsin B) | Reference |
| Human Cathepsin B | 0.002 - 0.005 | 1 | [3] |
| Human Cathepsin H | 40 - 200 | 8,000 - 100,000 | [3] |
| Human Cathepsin L | 40 - 200 | 8,000 - 100,000 | [3] |
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent, reversible, and competitive slow-binding inhibitor of human cathepsin L.[1][2] Its potency increases significantly with preincubation time, indicating a time-dependent interaction with the enzyme.[1] In contrast, CA-074 is an irreversible inhibitor of cathepsin B, belonging to the epoxysuccinyl peptide class of inhibitors.[3][4] A noteworthy characteristic of CA-074 is its pH-dependent activity; it is significantly more potent at the acidic pH typical of lysosomes (pH 4.6) compared to neutral pH (7.2).[4][6]
Interestingly, the high selectivity of CA-074 for cathepsin B over cathepsin L has been shown to be compromised under reducing conditions, such as the presence of dithiothreitol (DTT) or glutathione.[7] This suggests that in the reducing intracellular environment, CA-074 may also inhibit cathepsin L.[7]
Experimental Protocols
Inhibition Assays for this compound (Cathepsin L)
A typical protocol for determining the IC50 of this compound against human cathepsin L involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human cathepsin L is used. The fluorogenic substrate Z-Phe-Arg-AMC is prepared in a suitable buffer (e.g., MES buffer at pH 6.5) containing DTT and EDTA.
-
Inhibitor Dilution: this compound is serially diluted in DMSO and then further diluted in the assay buffer.
-
Assay Procedure:
-
For no-preincubation experiments, the inhibitor is mixed with the substrate, and the reaction is initiated by the addition of the enzyme.
-
For preincubation experiments, the inhibitor is incubated with the enzyme for a specified duration (e.g., 1, 2, or 4 hours) at room temperature before the addition of the substrate to start the reaction.[1]
-
-
Data Acquisition and Analysis: The fluorescence of the cleaved AMC product is measured over time using a fluorescence plate reader. The initial reaction velocities are calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.
Inhibition Assays for CA-074 (Cathepsin B)
The inhibitory activity of CA-074 on human cathepsin B is commonly assessed as follows:
-
Enzyme and Substrate Preparation: Purified human cathepsin B is used. The fluorogenic substrate Z-Arg-Arg-AMC is prepared in a buffer appropriate for the desired pH (e.g., sodium acetate buffer for pH 4.6 or sodium phosphate buffer for pH 7.2) containing a reducing agent like DTT.[1][4]
-
Inhibitor Dilution: CA-074 is dissolved in a suitable solvent like DMSO and then serially diluted in the assay buffer.
-
Assay Procedure: The enzyme is pre-incubated with various concentrations of CA-074 for a defined period. The reaction is then initiated by the addition of the substrate.
-
Data Acquisition and Analysis: The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence. The inhibitory constants (Ki or IC50) are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The distinct targets of this compound and CA-074, cathepsin L and cathepsin B respectively, are implicated in a variety of cellular signaling pathways.
Caption: Cathepsin L signaling pathways and the inhibitory action of this compound.
Caption: pH-dependent inhibition of Cathepsin B signaling by CA-074.
Caption: General experimental workflow for cathepsin inhibition assays.
Conclusion
This compound and CA-074 are valuable chemical probes for studying the roles of cathepsin L and cathepsin B, respectively. This compound is a highly potent and selective reversible inhibitor of cathepsin L, exhibiting slow-binding kinetics. CA-074 is a potent, irreversible inhibitor of cathepsin B with a strong preference for acidic environments. Researchers should consider these distinct properties, particularly the pH-dependence of CA-074 and the potential for off-target inhibition of cathepsin L under reducing conditions, when designing experiments and interpreting results. This comparative guide serves as a foundational resource for making an informed decision on the appropriate inhibitor for investigating specific biological questions.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamopen.com [benthamopen.com]
Comparative Analysis of SID 26681509: A Potent Inhibitor of Cathepsin L
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory activity of SID 26681509 against human cathepsin L, benchmarked against other known inhibitors. The following sections detail the quantitative inhibitory data, experimental methodologies, and relevant signaling pathways.
Inhibitor Performance Comparison
This compound is a potent, reversible, and selective inhibitor of human cathepsin L.[1][2] Its inhibitory activity has been characterized and compared with other notable cathepsin L inhibitors, including Z-FY-CHO, Relacatib (SB-462795), and Odanacatib. The quantitative data for each inhibitor are summarized in the tables below.
Quantitative Inhibitory Activity Data
The inhibitory potency of this compound and its alternatives against human cathepsin L and other related proteases is presented in Table 1. This data highlights the potency and selectivity of each compound.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | Human Cathepsin L | 56 | 0.89 | Slow-binding inhibitor; IC50 decreases to 1.0 nM after 4-hour preincubation.[1][3] |
| Z-FY-CHO | Human Cathepsin L | 0.85[4] | - | A potent and specific cathepsin L inhibitor. |
| Relacatib (SB-462795) | Human Cathepsin L | - | 0.068[5][6] | A potent inhibitor of cathepsins K, L, and V.[5][7] |
| Odanacatib | Human Cathepsin L | 2995[8] | - | Primarily a cathepsin K inhibitor with weaker activity against cathepsin L.[8] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Selectivity Profile of Inhibitors
The selectivity of an inhibitor is a critical parameter, indicating its potential for off-target effects. Table 2 provides a comparative overview of the inhibitory activity of this compound and its alternatives against a panel of cathepsins.
| Inhibitor | Cathepsin B (IC50/Ki, nM) | Cathepsin K (IC50/Ki, nM) | Cathepsin S (IC50/Ki, nM) | Cathepsin V (IC50/Ki, nM) | Cathepsin G |
| This compound | 8442 (IC50)[1] | 618 (IC50)[1] | >10,000 (IC50) | 500 (IC50)[1] | No inhibition[1] |
| Z-FY-CHO | 85.1 (IC50)[9] | - | - | - | - |
| Relacatib (SB-462795) | 13 (Ki)[5] | 0.041 (Ki)[5] | 1.6 (Ki)[5] | 0.053 (Ki)[5] | - |
| Odanacatib | 1034 (IC50)[8] | 0.2 (IC50)[8] | 60 (IC50)[8] | - | - |
Signaling Pathways and Experimental Workflow
To understand the context of this compound's inhibitory action, it is essential to visualize the signaling pathways in which cathepsin L is involved and the experimental workflow used to quantify its inhibition.
Cathepsin L's Role in Cancer Invasion and Metastasis
Cathepsin L is known to be upregulated in various cancers and plays a crucial role in tumor invasion and metastasis.[1][3] One of the proposed mechanisms involves the transforming growth factor-β (TGF-β) signaling pathway, which induces an epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. Cathepsin L expression is increased by TGF-β, and it, in turn, can modulate signaling pathways like PI3K/AKT and Wnt to promote the expression of EMT-inducing transcription factors such as Snail.[1][3]
Experimental Workflow for Inhibitor Screening
The inhibitory activity of compounds against cathepsin L is typically determined using a fluorogenic substrate-based assay. The general workflow for such an assay is depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for determining the inhibitory activity of cathepsin L.
Cathepsin L Inhibition Assay Protocol (General)
This protocol is a representative method for determining the IC50 values of inhibitors against human cathepsin L.
Materials:
-
Human Cathepsin L (recombinant)
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin)
-
Inhibitor compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of human cathepsin L in the assay buffer.
-
Inhibitor Preparation: Perform serial dilutions of the inhibitor compounds in DMSO and then dilute further in the assay buffer to the desired final concentrations.
-
Assay Reaction: a. To each well of the 96-well plate, add the cathepsin L solution. b. Add the diluted inhibitor solutions to the respective wells. For control wells, add assay buffer with the same final DMSO concentration. c. Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes to 4 hours, depending on the inhibitor's binding kinetics). d. Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time at 37°C using a fluorescence plate reader.
-
Data Analysis: a. Calculate the initial reaction rates (slopes of the fluorescence versus time curves). b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Kinetic Characterization of this compound
The kinetic characterization of this compound as a slow-binding inhibitor was performed as described by Shah et al. (2008).[10]
Determination of Slow-Binding Inhibition:
-
The IC50 of this compound was determined with varying pre-incubation times (0, 1, 2, and 4 hours) of the enzyme with the inhibitor before the addition of the substrate. A decrease in IC50 with increasing pre-incubation time is indicative of slow-binding inhibition.[3]
Determination of Reversibility:
-
The reversibility of inhibition was assessed using a rapid dilution method. A concentrated solution of cathepsin L and this compound (at a concentration significantly above the IC50) was pre-incubated. The mixture was then rapidly diluted into the assay buffer containing the substrate. The recovery of enzyme activity over time was monitored. A gradual recovery of activity indicates a reversible inhibitor.
Determination of Ki, kon, and koff:
-
The inhibition constant (Ki) and the association (kon) and dissociation (koff) rate constants were determined by global fitting of the progress curves of the enzymatic reaction at various inhibitor and substrate concentrations to the appropriate kinetic models for slow-binding inhibition.[10]
References
- 1. Downregulation of cathepsin L suppresses cancer invasion and migration by inhibiting transforming growth factor‑β‑mediated epithelial‑mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. Cathepsin L increases invasion and migration of B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SID 26681509: A Specificity Comparison with Pan-Cathepsin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cathepsin inhibitor SID 26681509 against pan-cathepsin inhibitors. The focus is on inhibitory specificity, supported by quantitative experimental data and detailed methodologies, to aid in the selection of appropriate research tools for studying cathepsin biology and for drug development programs.
Introduction to this compound and Pan-Cathepsin Inhibitors
Cathepsins are a group of proteases crucial for numerous physiological processes, including protein degradation within lysosomes, antigen presentation, and hormone processing.[1] Dysregulation of cathepsin activity is implicated in various diseases, making them important therapeutic targets.[1]
This compound is a potent, reversible, and selective small molecule inhibitor of human cathepsin L.[2][3] It operates through a slow-binding competitive mechanism.[3][4] Its high selectivity makes it a valuable tool for investigating the specific roles of cathepsin L.
Pan-cathepsin inhibitors , such as E-64, are broad-spectrum inhibitors that target multiple cysteine cathepsins.[5] E-64 is an irreversible inhibitor that covalently modifies the active site cysteine of these enzymes.[6] While useful for studying the overall function of cysteine cathepsins, their lack of specificity can make it difficult to attribute observed effects to a single enzyme.
Quantitative Comparison of Inhibitor Specificity
The inhibitory potency of this compound and the pan-cathepsin inhibitor E-64 against a panel of human cathepsins is summarized below. The data highlights the high selectivity of this compound for cathepsin L compared to the broad activity of E-64.
| Target Enzyme | This compound IC₅₀ (nM) | E-64 IC₅₀ (nM) | Selectivity Fold (vs. Cathepsin L) for this compound |
| Cathepsin L | 56 (1.0 after 4h pre-incubation)[2][3] | 2.5[6] | 1 |
| Cathepsin B | 618[2][4] | Inhibited (IC₅₀ not specified) | ~11 |
| Cathepsin K | >1,000[2][4] | 1.4[6] | >18 |
| Cathepsin S | 8,442[2][4] | 4.1[6] | ~151 |
| Cathepsin V | 500[2] | Not Specified | ~9 |
| Cathepsin G | No inhibitory activity[2][4][7] | No inhibitory activity[6] | N/A |
Note: IC₅₀ values can vary based on experimental conditions such as substrate concentration and pre-incubation time. This compound demonstrates increased potency against Cathepsin L with longer pre-incubation, a characteristic of its slow-binding mechanism.[3][4]
Experimental Protocols
The determination of inhibitor potency (IC₅₀) is typically performed using a fluorometric biochemical assay. Below is a representative protocol.
Fluorometric Cathepsin Inhibition Assay
This protocol is designed to measure the ability of a compound to inhibit the proteolytic activity of a specific cathepsin using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin enzyme (e.g., Cathepsin L, B, K, S)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L/B, Z-Val-Val-Arg-AMC for Cathepsin K/S)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
Test inhibitor (e.g., this compound) and control inhibitor (e.g., E-64)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~360-380 nm, Emission ~450-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to the desired temperature (typically 25°C or 37°C).
-
Just before use, add DTT to the Assay Buffer to the final required concentration (e.g., 2.5 mM) to activate the cathepsin enzyme.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the working concentration in the activated Assay Buffer.
-
Prepare serial dilutions of the test and control inhibitors in DMSO, and then dilute them into the activated Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Enzyme and Inhibitor Incubation:
-
Add a defined amount of the recombinant cathepsin enzyme to each well of the 96-well plate.
-
Add the serially diluted inhibitor solutions to the wells containing the enzyme. For controls, add Assay Buffer with the same percentage of DMSO.
-
Incubate the enzyme-inhibitor mixture for a specified period (e.g., 10 to 60 minutes) at room temperature. For slow-binding inhibitors like this compound, this pre-incubation step is critical and can be extended (e.g., up to 4 hours) to achieve maximal inhibition.[4]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate into the fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time. The cleavage of the AMC group from the substrate by the active cathepsin results in a fluorescent signal.[1]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (enzyme and substrate without inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.[8]
-
Visualization of Specificity
The following diagrams illustrate the differential effects of this compound and a pan-cathepsin inhibitor on a key cellular pathway.
Experimental Workflow for IC₅₀ Determination
References
- 1. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L [bio-protocol.org]
- 2. pnas.org [pnas.org]
- 3. medkoo.com [medkoo.com]
- 4. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SID 26681509 Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of the small molecule inhibitor SID 26681509 against a panel of human cysteine proteases. The data presented herein is derived from in vitro experimental assays and aims to inform researchers on the selectivity of this compound.
Executive Summary
This compound is a potent and selective inhibitor of human cathepsin L, a lysosomal cysteine protease involved in various physiological and pathological processes.[1][2] This thiocarbazate compound was identified from a high-throughput screen of the NIH Molecular Libraries Small Molecule Repository and has been characterized as a slow-binding, reversible, and competitive inhibitor of its primary target.[1][2] Understanding its cross-reactivity with other proteases, particularly those from the same family, is crucial for its development as a specific molecular probe or therapeutic lead.
Cross-Reactivity Profile of this compound
The selectivity of this compound was evaluated against a panel of papain-like cysteine proteases, including cathepsins B, K, S, and V, as well as the related cysteine protease papain. The compound was also tested against the serine protease cathepsin G to assess off-target effects on a different class of proteases.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various proteases. The selectivity index, calculated as the ratio of the IC50 for a given protease to the IC50 for cathepsin L, provides a quantitative measure of the inhibitor's preference for its primary target.
| Protease | IC50 (nM) | Selectivity Index (fold-selectivity vs. Cathepsin L) |
| Human Cathepsin L | 56 | 1 |
| Human Cathepsin L (4-hour preincubation) | 1.0 | 56 |
| Papain | 618 | 11 |
| Human Cathepsin B | >10,000 | >178 |
| Human Cathepsin K | 8,442 | 151 |
| Human Cathepsin S | 3,924 | 70 |
| Human Cathepsin V | 500 | 8.9 |
| Human Cathepsin G (serine protease) | No inhibition observed | - |
Data compiled from Shah et al., 2008.[1]
As the data indicates, this compound exhibits significant selectivity for cathepsin L over other tested cysteine proteases.[1] The compound is a remarkably potent inhibitor of cathepsin L, with its potency increasing to the low nanomolar range after a 4-hour pre-incubation, which is characteristic of a slow-binding mechanism.[1][2][3][4] Its selectivity is highlighted by the 7- to 151-fold greater inhibition of cathepsin L compared to other cathepsins and papain.[1][2] Importantly, this compound showed no inhibitory activity against the serine protease cathepsin G, demonstrating its specificity for cysteine proteases.[1][4][5]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the published research.[1]
Protease Inhibition Assay
This assay is designed to determine the concentration of an inhibitor required to reduce the activity of a specific protease by 50% (IC50).
Materials:
-
Enzymes: Recombinant human cathepsins L, B, G, K, S, and V; Papain from Carica papaya.
-
Substrates: Fluorogenic peptide substrates specific for each protease (e.g., Z-Phe-Arg-AMC for cathepsin L, K, S, V, and papain; Z-Arg-Arg-AMC for cathepsin B).
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Specific to the optimal pH and ionic strength for each enzyme's activity.
-
Microplate Reader: Capable of fluorescence detection.
Procedure:
-
Enzyme Preparation: Dilute the stock solution of each protease to the desired final concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup: In a 96-well microplate, add the diluted inhibitor solutions. Include control wells with buffer only (for 100% enzyme activity) and wells with a known potent inhibitor (positive control).
-
Enzyme Addition: Add the diluted enzyme solution to all wells except the substrate blank.
-
Pre-incubation (optional but recommended for slow-binding inhibitors): Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10, 30, 60, 90 minutes, or 4 hours for this compound with cathepsin L) at a constant temperature (e.g., 37°C).
-
Reaction Initiation: Add the specific fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in fluorescence over time. The fluorescence is a direct measure of substrate cleavage and thus enzyme activity.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Experimental Workflow for Protease Inhibitor Selectivity Profiling
Caption: Workflow for determining the selectivity profile of this compound.
Logical Relationship of this compound Inhibition
Caption: Inhibition profile of this compound against various proteases.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Cysteine Protease | Parasite | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to the Efficacy and Reproducibility of Cathepsin L Inhibitor SID 26681509
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental results for the cathepsin L inhibitor, SID 26681509. It is designed to offer an objective comparison with alternative inhibitors and includes detailed experimental protocols to aid in the reproducibility of the findings.
Introduction to this compound
This compound is a potent, reversible, and selective slow-binding inhibitor of human cathepsin L.[1][2] Discovered through a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository, this thiocarbazate compound has demonstrated significant inhibitory activity against cathepsin L, a lysosomal cysteine protease implicated in various pathological processes, including cancer progression and infectious diseases.[3][4] The unique slow-binding mechanism of this compound results in a time-dependent increase in its potency.[1][2]
Performance Comparison of Cathepsin L Inhibitors
The following tables summarize the quantitative data for this compound and a selection of alternative cathepsin L inhibitors. It is important to note that the data presented here is compiled from various studies and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be interpreted with caution. For rigorous comparison, it is recommended to evaluate these compounds head-to-head in the same experimental setup.
Table 1: In Vitro Potency of Cathepsin L Inhibitors
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Action | Reference |
| This compound | 56 (no preincubation) | 0.89 | Reversible, Slow-Binding | [1][2] |
| 1.0 (4 hr preincubation) | [1][2] | |||
| Z-Phe-Phe-FMK | - | - | Irreversible | [3] |
| Z-Phe-Tyr(tBu)-CHO | - | 0.6 | Reversible | [3] |
| Z-Phe-Phe-H | 0.74 | - | Reversible | [3] |
| Z-Phe-Tyr-H | 0.85 | - | Reversible | [3] |
Table 2: Selectivity Profile of this compound against other Cysteine Proteases
| Protease | IC50 (nM) after 1 hr | Selectivity Index (IC50 Protease / IC50 Cathepsin L) |
| Cathepsin L | 7.5 | 1 |
| Papain | 618 | 82 |
| Cathepsin B | > 10,000 | > 1333 |
| Cathepsin K | 8,442 | 1126 |
| Cathepsin S | 7,125 | 950 |
| Cathepsin V | 5,000 | 667 |
| Cathepsin G | No inhibition | - |
Data sourced from Shah et al., Mol Pharmacol, 2008.[1]
Experimental Protocols
To ensure the reproducibility of the experimental results for this compound, the detailed methodologies for key experiments are provided below, based on the original characterization study by Shah et al. (2008).[1]
Cathepsin L Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cathepsin L.
Materials:
-
Human liver cathepsin L (e.g., Calbiochem 219402)
-
Fluorogenic substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC)
-
Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare the assay buffer and pre-incubate the cathepsin L enzyme in the buffer for 30 minutes at room temperature to allow for the reduction of the active site cysteine.
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 48 µL of the pre-incubated cathepsin L solution to each well.
-
For slow-binding inhibitors like this compound, pre-incubate the enzyme and inhibitor for a defined period (e.g., 0, 1, 2, or 4 hours) at room temperature.
-
Initiate the reaction by adding 50 µL of the Z-Phe-Arg-AMC substrate solution.
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of Reversibility
This experiment is designed to assess whether the inhibition is reversible or irreversible.
Procedure:
-
Prepare a concentrated solution of cathepsin L (100x the final assay concentration) and the inhibitor (10x the IC50 value).
-
Incubate the enzyme and inhibitor mixture for 1 hour at room temperature.
-
Dilute the mixture 100-fold into the assay buffer containing the substrate.
-
Immediately monitor the fluorescence signal over time.
-
A recovery of enzymatic activity over time indicates reversible inhibition.
Mandatory Visualizations
Signaling Pathway of Cathepsin L Inhibition
Caption: Cathepsin L activation and inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a Cathepsin L inhibitor.
Reproducibility of Experimental Results
The detailed protocols provided in this guide, sourced from the original publication by Shah et al. (2008), are intended to facilitate the reproduction of the initial findings.[1] While no formal studies explicitly aimed at reproducing these results have been identified in the public domain, the methods described are standard biochemical assays. Adherence to the specified conditions, including buffer composition, pH, enzyme and substrate concentrations, and incubation times, is critical for obtaining comparable results.
It is important to acknowledge that variations in reagent sources, laboratory equipment, and minor differences in experimental execution can contribute to variability in results. Therefore, it is recommended that researchers establish their own baseline with control compounds and validate their assay performance before conducting comparative studies.
Conclusion
This compound stands as a well-characterized, potent, and selective inhibitor of human cathepsin L. Its slow-binding kinetics present a unique inhibitory profile. While direct comparative studies with a wide range of alternative inhibitors under standardized conditions are lacking, the data presented in this guide provides a valuable benchmark for researchers in the field. The detailed experimental protocols offer a clear path for independent verification and further investigation into the therapeutic potential of cathepsin L inhibition. The provided visualizations aim to clarify the underlying mechanisms and experimental procedures, fostering a deeper understanding of the science behind this promising therapeutic target.
References
Comparative Analysis of SID 26681509 Across Different Leishmania Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the small molecule inhibitor SID 26681509 and its potential efficacy against various Leishmania species. This document summarizes the available experimental data, outlines detailed experimental protocols, and visualizes the implicated biological pathways.
Introduction
This compound is a potent, reversible, and selective inhibitor of human cathepsin L. It has demonstrated activity against the promastigote stage of Leishmania major, the causative agent of cutaneous leishmaniasis. The primary mechanism of action of this compound in Leishmania is believed to be the inhibition of cathepsin L-like cysteine proteases, which are crucial for parasite survival, differentiation, and pathogenesis. Given the high degree of conservation of these enzymes across different Leishmania species, it is hypothesized that this compound may exhibit a broad spectrum of anti-leishmanial activity. This guide provides a comprehensive overview of the current knowledge on this compound and its target in the context of different Leishmania species.
Data Presentation: Quantitative Analysis of this compound Activity
To date, quantitative data on the efficacy of this compound is limited to Leishmania major promastigotes. Further research is required to determine its activity against the clinically relevant amastigote stage and other Leishmania species.
Table 1: In Vitro Activity of this compound against Leishmania major Promastigotes
| Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| L. major | Promastigote | 12.5 ± 0.6 |
Table 2: In Vitro Activity of Other Cathepsin L Inhibitors against Various Leishmania Species (for comparative purposes)
| Inhibitor | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| K11777 | L. donovani | Amastigote | ~1 | N/A |
| CZ008 | L. amazonensis | Amastigote | 0.5 | N/A |
Note: Data for K11777 and CZ008 are provided as a reference to illustrate the potential for cathepsin L inhibitors to be effective against various species and the amastigote stage. Direct testing of this compound is necessary to confirm its activity profile.
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | Concentration (µM) | Result | Reference |
| Human Aortic Endothelial Cells | Cell Viability | 100 | Non-toxic |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-leishmanial compounds. Below are protocols for key experiments relevant to the evaluation of this compound.
Leishmania Promastigote Susceptibility Assay
This protocol is adapted from the published methodology used for testing this compound against L. major promastigotes.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes in mid-logarithmic growth phase.
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary nutrients.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microtiter plates.
-
Resazurin-based viability reagent (e.g., AlamarBlue).
-
Plate reader (fluorometer or spectrophotometer).
Procedure:
-
Harvest promastigotes from culture and adjust the density to 1 x 10^6 cells/mL in fresh complete medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).
-
Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C for L. major) for 72 hours.
-
Add 20 µL of the resazurin-based reagent to each well and incubate for another 4-24 hours, until a color change is observed in the control wells.
-
Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for resazurin).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Intracellular Amastigote Susceptibility Assay
This is a generic protocol that can be adapted for testing this compound against intracellular amastigotes.
Objective: To determine the IC50 of this compound against the intracellular amastigote stage of Leishmania.
Materials:
-
Host cells (e.g., THP-1 monocytes, bone marrow-derived macrophages).
-
Leishmania stationary-phase promastigotes.
-
Culture medium for host cells (e.g., RPMI-1640 with FBS).
-
This compound stock solution.
-
96-well plates.
-
Giemsa stain or a fluorescent DNA dye (e.g., DAPI, Hoechst).
-
Microscope with imaging software.
Procedure:
-
Seed host cells in a 96-well plate and allow them to adhere and/or differentiate (e.g., treat THP-1 with PMA).
-
Infect the host cells with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound. Include vehicle and positive controls.
-
Incubate for 72 hours.
-
Fix the cells with methanol and stain with Giemsa or a fluorescent DNA dye.
-
Determine the number of amastigotes per host cell and the percentage of infected cells by microscopy.
-
Calculate the percentage of inhibition and the IC50 value.
Host Cell Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against host cells to assess its selectivity.
Materials:
-
Host cells (e.g., THP-1, macrophages).
-
Culture medium for host cells.
-
This compound stock solution.
-
96-well plates.
-
Viability reagent (e.g., MTT, resazurin).
-
Plate reader.
Procedure:
-
Seed host cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate for the same duration as the amastigote assay (e.g., 72 hours).
-
Add the viability reagent and incubate as required.
-
Measure the absorbance or fluorescence.
-
Calculate the CC50 value. The selectivity index (SI) can then be calculated as CC50 / IC50.
Mandatory Visualizations
Signaling Pathway
The inhibition of cathepsin L-like cysteine proteases by this compound is expected to disrupt several key processes in Leishmania, particularly within the phagolysosome of the host macrophage.
Caption: Inhibition of Leishmania Cathepsin L by this compound.
Experimental Workflow
The following diagram illustrates the workflow for evaluating the anti-leishmanial activity of this compound.
Caption: Workflow for assessing the anti-leishmanial activity of this compound.
Conclusion
This compound presents a promising scaffold for the development of novel anti-leishmanial drugs due to its demonstrated activity against L. major and its mechanism of action targeting a conserved family of essential parasite enzymes. However, a significant data gap exists regarding its efficacy against other Leishmania species and the clinically relevant amastigote stage. The experimental protocols and workflows provided in this guide offer a framework for conducting the necessary research to fill these gaps. Further investigation into the comparative efficacy and selectivity of this compound is crucial to determine its potential as a broad-spectrum anti-leishmanial agent.
On-Target Efficacy of SID 26681509 in Cellular Environments: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the on-target effects of SID 26681509, a potent and selective inhibitor of human cathepsin L, with alternative compounds. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the evaluation of this small molecule for research and therapeutic applications.
This compound is a novel, slow-binding, and reversible competitive inhibitor of human cathepsin L, an enzyme implicated in various physiological and pathological processes, including tumor metastasis and parasitic infections.[1] This guide offers a direct comparison of this compound with two other known cathepsin inhibitors, Z-FY-CHO, a potent cathepsin L inhibitor, and Odanacatib, a highly selective cathepsin K inhibitor, to highlight their respective performance profiles.
Comparative Analysis of Inhibitor Potency and Selectivity
The on-target effect of a small molecule inhibitor is primarily defined by its potency towards the intended target and its selectivity over other related proteins. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against a panel of human cathepsins and the related cysteine protease, papain.
| Compound | Cathepsin L IC50 (nM) | Cathepsin B IC50 (nM) | Cathepsin G IC50 | Cathepsin K IC50 (nM) | Cathepsin S IC50 (nM) | Cathepsin V IC50 (nM) | Papain IC50 (nM) |
| This compound | 56 (1.0 with 4h preincubation)[1] | >10,000[1] | No activity[1] | 8,442[1] | 618[1] | 393[1] | 3,900[1] |
| Z-FY-CHO | 0.85[2] | 85.1[2] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Odanacatib | 2995[3] | 1034[3] | Not Reported | 0.2[3][4] | 60[3] | Not Reported | Not Reported |
Table 1: Comparative Potency and Selectivity of Cathepsin Inhibitors. This table presents the IC50 values of this compound, Z-FY-CHO, and Odanacatib against various human cathepsins and papain. Lower IC50 values indicate higher potency. The selectivity of an inhibitor can be inferred by comparing its IC50 for the primary target (Cathepsin L for this compound and Z-FY-CHO, and Cathepsin K for Odanacatib) to its IC50 values for other enzymes.
On-Target Effects in Cellular Models
The efficacy of an inhibitor within a cellular context is a critical validation of its on-target effects. The following table summarizes the observed effects of this compound and its alternatives in various cell-based assays.
| Compound | Cell Line(s) | Observed On-Target Effects |
| This compound | Human Aortic Endothelial Cells | Non-toxic up to 100 µM.[1][5] |
| Plasmodium falciparum | Inhibits in vitro propagation with an IC50 of 15.4 µM.[1][5] | |
| Leishmania major promastigotes | Toxic with an IC50 of 12.5 µM.[1][5] | |
| Z-FY-CHO | SH-SY5Y cells | Alleviates 6-OHDA-induced cell death and enhances autophagy.[6] |
| U251 cells | Increases radiosensitivity, DNA damage, and apoptosis.[6] | |
| ARCaP-M and MDA-MB-468 cells | Promotes mesenchymal-to-epithelial transition (MET) by altering Cathepsin L localization.[4][7] | |
| Odanacatib | Osteoclasts | Reduces bone resorption activity (IC50 = 9.4 nM for CTx release).[8][9] |
Table 2: Summary of On-Target Effects in Cellular Assays. This table highlights the demonstrated biological activities of each inhibitor in relevant cellular models, confirming their ability to engage their target and elicit a functional response.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective evaluation of research compounds. The following sections provide methodologies for key experiments cited in this guide.
Cathepsin L Inhibition Assay (for this compound)
This protocol describes the determination of IC50 values for inhibitors against human cathepsin L.
-
Reagents and Materials:
-
Human Cathepsin L (recombinant)
-
Z-Phe-Arg-AMC (substrate)
-
This compound (or other test inhibitors)
-
Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT.
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
A 16-point two-fold serial dilution of this compound is prepared in dimethyl sulfoxide (DMSO).[10]
-
In a 96-well plate, 38 µL of water and 2 µL of the diluted inhibitor are added to each well.[10]
-
For preincubation studies, 5 µL of diluted human cathepsin L (final concentration ~1 ng/mL) is added to the wells containing the inhibitor and incubated for a specified period (e.g., 1, 2, or 4 hours) at room temperature.[1][10] For assays without preincubation, the enzyme is added immediately before the substrate.
-
The enzymatic reaction is initiated by adding 5 µL of Z-Phe-Arg-AMC substrate (final concentration ~10 µM).
-
The fluorescence intensity is measured kinetically over 30 minutes using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
The initial reaction velocities are calculated, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Toxicity Assay (for this compound)
This protocol outlines a method to assess the cytotoxicity of an inhibitor in a relevant cell line.
-
Reagents and Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Cell culture medium (e.g., EGM-2)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom black microplates
-
Luminometer
-
-
Procedure:
-
HAECs are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., up to 100 µM).[1]
-
Cells are incubated with the compound for 24-48 hours.
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a short period to allow the signal to stabilize.
-
Luminescence is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the cathepsin L signaling pathway, the experimental workflow for inhibitor screening, and the logical relationship for confirming on-target effects.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The effects of the cathepsin K inhibitor odanacatib on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SID 26681509: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of SID 26681509, a potent and reversible human cathepsin L inhibitor, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Summary of Key Data
For quick reference, the following table summarizes essential information for this compound.
| Property | Value |
| CAS Number | 958772-66-2 |
| Molecular Formula | C₂₇H₃₃N₅O₅S |
| Molecular Weight | 539.65 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO (to 50 mM) and ethanol (to 10 mM) |
| Storage | Store at -20°C |
Disposal Protocol
Researchers must adhere to the following step-by-step procedure for the safe disposal of this compound. This protocol is based on general best practices for chemical waste management in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other solid waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or ethanol) must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of these solutions down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and weighing paper, should be disposed of as solid chemical waste.
3. Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The primary hazard(s) associated with the compound (if known, otherwise list as "Chemical Waste for Disposal")
-
The date of accumulation
4. Storage of Waste: Store waste containers in a designated, secure area away from incompatible chemicals. Ensure the storage area is well-ventilated.
5. Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for a general Cathepsin L Inhibitor suggests that small quantities may be disposed of with household waste. However, it is best practice in a professional laboratory setting to treat all chemical waste as hazardous unless explicitly stated otherwise by a specific SDS or institutional guidelines. The same document advises against allowing the product to enter sewers or groundwater in large quantities, reinforcing the need for controlled disposal. Always consult your local and institutional regulations for chemical waste to ensure full compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
